5-Bromo-2-(hydroxymethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVJSQNPFPRTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590431 | |
| Record name | 5-Bromo-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170434-11-4 | |
| Record name | 5-Bromo-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-(hydroxymethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 5-Bromo-2-(hydroxymethyl)phenol from 5-bromo-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-Bromo-2-(hydroxymethyl)phenol from its precursor, 5-bromo-2-hydroxybenzaldehyde. The core of this process lies in the selective reduction of the aldehyde functional group to a primary alcohol, a fundamental transformation in organic synthesis, particularly relevant in the preparation of pharmaceutical intermediates and other fine chemicals. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and characterization analysis.
Reaction Overview
The synthesis of this compound is achieved through the reduction of 5-bromo-2-hydroxybenzaldehyde. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and high selectivity for aldehydes and ketones, ensuring that other functional groups within the molecule remain unaffected.[1][2] The reaction is typically carried out in a protic solvent, such as tetrahydrofuran (THF) with the presence of water, at room temperature.[3]
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the desired primary alcohol.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Properties of 5-bromo-2-hydroxybenzaldehyde (Starting Material)
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrO₂ | |
| Molecular Weight | 201.02 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 103-106 °C | |
| CAS Number | 1761-61-1 |
Table 2: Properties of this compound (Product)
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrO₂ | [3] |
| Molecular Weight | 203.04 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 110-112 °C | [3] |
| CAS Number | 2316-64-5 | [3] |
Table 3: Reaction Parameters
| Parameter | Value | Reference |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [3] |
| Solvent | Tetrahydrofuran (THF) / Water | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Reaction Time | 2 hours | [3] |
| Theoretical Yield | ~101 g (from 100.5 g of starting material) | Calculated |
Experimental Protocols
The following protocol is a detailed methodology for the synthesis of this compound.
Materials and Equipment:
-
5-bromo-2-hydroxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
5% Hydrochloric acid (HCl)
-
Distilled water
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, add 5-bromo-2-hydroxybenzaldehyde (100.5 g, 500 mmol).
-
Solvent Addition: To the flask, add 300 mL of tetrahydrofuran (THF) and 10 mL of water. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (9.5 g, 250 mmol) to the solution in portions.[3] Control the rate of addition to maintain the reaction at room temperature.
-
Reaction Monitoring: After the complete addition of sodium borohydride, allow the reaction to proceed for 2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After 2 hours, slowly add 200 mL of 5% hydrochloric acid dropwise to the reaction mixture to quench the excess sodium borohydride and hydrolyze the borate esters.[3] Continue stirring during the addition.
-
Isolation of Product: The resulting mixture is then washed four times with 500 mL of distilled water. The white crystalline precipitate of this compound is collected by filtration using a Büchner funnel.
-
Drying: The collected solid is then dried to obtain the final product.[3]
Purification
For most applications, the product obtained after washing and filtration is of sufficient purity. However, if higher purity is required, the following methods can be employed:
-
Recrystallization: The crude product can be recrystallized from a suitable solvent. Based on the polarity of the molecule (a phenol with a hydroxymethyl and a bromo substituent), polar solvents or solvent mixtures would be appropriate. Potential solvent systems include ethanol/water, or ethyl acetate/hexanes.
-
Column Chromatography: For very high purity, silica gel column chromatography can be used. A typical eluent system for a compound of this polarity would be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the phenolic and alcoholic hydroxyl protons. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to the seven unique carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic carbons, the carbon bearing the bromine atom, the carbons attached to the hydroxyl and hydroxymethyl groups, and the methylene carbon of the hydroxymethyl group.
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include a broad O-H stretching band for the phenolic and alcoholic hydroxyl groups (around 3200-3600 cm⁻¹), C-O stretching bands (around 1000-1250 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or water.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical reaction for the synthesis of this compound.
References
5-Bromo-2-(hydroxymethyl)phenol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Bromo-2-(hydroxymethyl)phenol, a compound of interest in organic synthesis and potentially in the development of novel therapeutic agents.
Core Chemical Properties and Structure
This compound is a substituted phenol derivative. Its structure features a benzene ring substituted with a bromine atom, a hydroxyl group, and a hydroxymethyl group. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules.
Structural Identifiers
The unique structure of this compound can be represented by several standard chemical identifiers:
-
InChI: InChI=1S/C7H7BrO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2[1]
-
Canonical SMILES: C1=CC(=C(C=C1Br)O)CO[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 203.035 g/mol | [1] |
| Appearance | White to off-white to purple solid | [3] |
| Melting Point | 97 - 99 °C | [5] |
| pKa (Predicted) | 8.96 ± 0.10 | [1] |
| Solubility in Water | 14 g/L (at 25 °C) | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of 5-bromo-2-hydroxybenzaldehyde. A detailed experimental protocol for this synthesis is outlined below.
Experimental Protocol: Reduction of 5-bromo-2-hydroxybenzaldehyde
This protocol describes the synthesis of this compound from 5-bromo-2-hydroxybenzaldehyde using sodium borohydride as the reducing agent.
Materials:
-
5-bromo-2-hydroxybenzaldehyde (100.5 g, 500 mmol)
-
Tetrahydrofuran (THF), anhydrous (300 mL)
-
Water (10 mL)
-
Sodium borohydride (9.5 g, 250 mmol)
-
5% Hydrochloric acid (200 mL)
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-neck flask, combine 5-bromo-2-hydroxybenzaldehyde, tetrahydrofuran, and water.
-
While stirring at room temperature, add sodium borohydride in portions.
-
Allow the reaction to proceed for 2 hours after the final addition of sodium borohydride.
-
Slowly add 5% hydrochloric acid dropwise to the reaction mixture to hydrolyze excess sodium borohydride and quench the reaction.
-
Wash the resulting mixture with water (4 x 500 mL).
-
Filter the precipitate and dry it to obtain the final product, this compound, as white crystals.[6]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the methylene protons of the hydroxymethyl group. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the phenolic and alcoholic hydroxyl groups, typically in the region of 3200-3600 cm⁻¹.[7] Aromatic C-H and C=C stretching vibrations would also be present.[8]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or the bromine atom.
Biological Activity
Currently, there is limited specific information in the public domain regarding the biological activity or signaling pathway involvement of this compound. However, bromophenols as a class of compounds are known to exhibit a range of biological activities, including antioxidant and anticancer properties.[9] Further research is required to elucidate the specific biological functions of this particular compound.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. Page loading... [guidechem.com]
- 2. 170434-11-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. This compound | 170434-11-4 [sigmaaldrich.com]
- 4. This compound | 170434-11-4 [sigmaaldrich.com]
- 5. This compound | 170434-11-4 [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 5-Bromo-2-(hydroxymethyl)phenol (CAS No. 170434-11-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2-(hydroxymethyl)phenol, a brominated phenol derivative with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. This document compiles available data on its properties, outlines experimental protocols for their determination, and includes a detailed synthesis procedure.
Chemical Identity
| Identifier | Value |
| CAS Number | 170434-11-4 |
| Chemical Name | This compound |
| Synonyms | Benzenemethanol, 4-bromo-2-hydroxy- |
| Molecular Formula | C₇H₇BrO₂[1] |
| Molecular Weight | 203.03 g/mol [1] |
| InChI Key | CHVJSQNPFPRTPB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)O)CO |
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Physical State | Solid | Sigma-Aldrich |
| Melting Point | 97 - 99 °C | Sigma-Aldrich[2] |
| Boiling Point | Not available | - |
| Solubility | Slightly soluble in water (14 g/L at 25°C). Soluble in acetone, benzene, and chloroform.[1][3] | Guidechem, Fisher Scientific |
| pKa (Predicted) | 8.96 ± 0.10 | Guidechem[1] |
| XLogP3-AA | 1.9 | Guidechem[1] |
| Hydrogen Bond Donor Count | 2 | Guidechem[1] |
| Hydrogen Bond Acceptor Count | 2 | Guidechem[1] |
| Topological Polar Surface Area | 40.5 Ų | Guidechem[1] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via the reduction of 5-bromo-2-hydroxybenzaldehyde.
Materials:
-
5-bromo-2-hydroxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
5% Hydrochloric acid (HCl)
-
Water
-
Anhydrous magnesium sulfate
-
Three-neck flask
-
Stirring apparatus
-
Filter paper
Procedure:
-
In a three-neck flask, add 5-bromo-2-hydroxybenzaldehyde, tetrahydrofuran, and water.
-
While stirring at room temperature, add sodium borohydride in portions.
-
Allow the reaction to proceed for 2 hours after the final addition of sodium borohydride.
-
Slowly add 5% hydrochloric acid dropwise to hydrolyze the reaction mixture.
-
Wash the resulting mixture with water multiple times.
-
Filter the precipitate and dry to obtain the final product, this compound, as white crystals.[4]
Determination of Physical Properties
The following are general standard procedures for determining the key physical properties of organic compounds like this compound.
4.2.1. Melting Point Determination (Capillary Method) - ASTM E324
This method is used to determine the melting range of a crystalline organic compound.[4]
Procedure:
-
Ensure the sample of this compound is thoroughly dried and finely powdered.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 3-5 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂).
-
The melting range is reported as T₁ - T₂.
4.2.2. Solubility Determination
This protocol provides a qualitative assessment of solubility in various solvents.
Procedure:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, acetone, chloroform) to the test tube.
-
Vigorously shake the test tube for 10-20 seconds.
-
Observe if the solid dissolves completely. If not, gently warm the mixture and observe any change in solubility.
-
Record the compound as soluble, partially soluble, or insoluble in the respective solvent at room temperature and with heating.
References
Spectroscopic Data of 5-Bromo-2-(hydroxymethyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-(hydroxymethyl)phenol, a significant intermediate in various chemical syntheses. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information herein is intended to assist in the identification, characterization, and quality control of this compound in research and development settings.
Core Spectroscopic Data
The following sections and tables summarize the predicted quantitative spectroscopic data for this compound. This data is based on the analysis of its chemical structure and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The predicted ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Singlet (broad) | 1H | Phenolic -OH |
| ~7.3 - 7.5 | Multiplet | 1H | Ar-H |
| ~7.0 - 7.2 | Multiplet | 1H | Ar-H |
| ~6.8 - 7.0 | Multiplet | 1H | Ar-H |
| ~5.0 - 5.5 | Singlet (broad) | 1H | Benzylic -OH |
| ~4.6 | Singlet | 2H | -CH₂- |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-OH (phenolic) |
| ~135 | C-Br |
| ~130 | Ar-C |
| ~128 | Ar-C |
| ~120 | Ar-C |
| ~118 | Ar-C |
| ~65 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Strong, Broad | O-H stretch (phenolic and alcoholic, H-bonded) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |
| 1300 - 1200 | Strong | C-O stretch (phenol) |
| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |
| 700 - 500 | Medium to Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The predicted major fragments for this compound under electron ionization (EI) are outlined below. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments (M and M+2 peaks of nearly equal intensity).
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 202/204 | High | [M]⁺ (Molecular ion) |
| 185/187 | Medium | [M-OH]⁺ |
| 173/175 | Medium | [M-CH₂OH]⁺ |
| 123 | Medium | [M-Br]⁺ |
| 94 | High | [C₆H₅OH]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
A standard protocol for acquiring the NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the acquired free induction decay (FID) using Fourier transformation. The resulting spectra should be phase- and baseline-corrected. Chemical shifts are referenced to TMS.
FT-IR Spectroscopy
A standard protocol for acquiring the FT-IR spectrum of solid this compound is as follows:
-
Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The acquired spectrum should be baseline-corrected, and the absorption peaks should be labeled with their corresponding wavenumbers (cm⁻¹).
Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
A standard protocol for acquiring the EI mass spectrum of this compound is as follows:
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Gas Chromatography:
-
Inlet: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure vaporization (e.g., 250 °C).
-
Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Oven Program: Implement a temperature program to separate the compound from any impurities, for example, hold at 100 °C for 1 minute, then ramp to 250 °C at 10 °C/min.
-
-
Mass Spectrometry:
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
A Technical Guide to the Reactivity of 5-Bromo-2-(hydroxymethyl)phenol: A Dual-Functional Intermediate for Drug Discovery
For Immediate Release
This technical guide provides an in-depth analysis of the chemical reactivity of the hydroxyl and bromomethyl groups in 5-Bromo-2-(hydroxymethyl)phenol, a versatile bifunctional molecule with significant potential in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals engaged in organic synthesis and the design of novel therapeutic agents.
Core Reactivity Profile
This compound incorporates three key reactive sites: a phenolic hydroxyl group, a primary benzylic alcohol, and a bromine-substituted aromatic ring. The interplay of these functionalities allows for a range of selective chemical transformations, making it a valuable scaffold for the synthesis of complex molecular architectures. The reactivity of the phenolic hydroxyl and the benzylic alcohol are of primary interest for selective functionalization.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be readily deprotonated by a base to form a highly nucleophilic phenoxide ion. This enhanced nucleophilicity directs reactions such as O-alkylation and O-acylation to selectively occur at this position under basic conditions.
O-Alkylation (Williamson Ether Synthesis): The Williamson ether synthesis is a robust method for forming ether linkages at the phenolic position. The reaction proceeds via an SN2 mechanism, where the in situ generated phenoxide displaces a halide from an alkyl halide. The choice of a suitable base and an unhindered primary alkyl halide generally leads to high yields of the corresponding phenolic ether.
O-Acylation (Esterification): The phenolic hydroxyl can be esterified using various acylating agents. Enzymatic catalysis offers a mild and selective method for this transformation. Studies on analogous hydroxybenzyl alcohols have shown that the position of the hydroxyl group influences the reaction yield, with ortho-isomers sometimes exhibiting lower reactivity due to steric hindrance.
Reactivity of the Benzylic Hydroxyl Group
The primary benzylic alcohol is susceptible to oxidation and can be converted into a good leaving group for subsequent nucleophilic substitution reactions.
Oxidation to Aldehyde: The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, 5-bromo-2-formylphenol, using a variety of oxidizing agents. This transformation is a key step in the synthesis of many pharmaceutical intermediates. Enzymatic and photocatalytic methods provide environmentally benign alternatives to traditional heavy metal-based oxidants.
Conversion to Benzylic Bromide: The hydroxymethyl group can be readily converted to a bromomethyl group, a highly reactive electrophile, using reagents such as phosphorus tribromide (PBr₃). This creates a benzylic bromide that is primed for nucleophilic substitution reactions.
Reactivity of the Bromomethyl Group
The bromomethyl group is an excellent electrophile and readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides. This reactivity allows for the introduction of diverse functionalities at the benzylic position, further expanding the synthetic utility of this scaffold.
Quantitative Data Summary
The following tables summarize key quantitative data for the selective reactions of the hydroxyl and hydroxymethyl groups, based on analogous systems.
| Reaction | Product | Reagents and Conditions | Yield (%) | Reference |
| O-Acylation (Enzymatic) | 2-Hydroxybenzyl hexanoate | Hexanoic acid, immobilized Candida antarctica lipase B | ~50 | [1] |
| Oxidation (Enzymatic) | 5-Bromo-2-formylphenol (analogous) | Lipase, peracid precursor | 81-95 | [2] |
| Conversion to Bromide | 3,5-Bis(bromomethyl)phenol (analogous) | Phosphorus tribromide, MDC, 0 °C to 37 °C | 88.8 | [3] |
Note: Yields are based on reactions with analogous substrates and may vary for this compound.
Experimental Protocols
Selective O-Alkylation of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)
Objective: To selectively alkylate the phenolic hydroxyl group of this compound.
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetone.
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), to the solution and stir at room temperature for 30 minutes to form the phenoxide.
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Selective Oxidation of the Benzylic Alcohol to an Aldehyde (Enzymatic)
Objective: To selectively oxidize the benzylic alcohol of this compound to the corresponding aldehyde.
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable organic solvent, add a lipase catalyst (e.g., Novozym 435).
-
Add a carboxylic acid (as a peracid precursor) and an oxidizing agent (e.g., hydrogen peroxide) to the mixture.
-
Stir the reaction at a controlled temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, filter off the enzyme catalyst.
-
Work up the reaction mixture by washing with an appropriate aqueous solution to remove any remaining acid and oxidant.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.[2]
Conversion of the Benzylic Alcohol to a Benzylic Bromide
Objective: To convert the hydroxymethyl group of this compound to a bromomethyl group.
Procedure:
-
Dissolve this compound (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to ice-water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 5-Bromo-2-(bromomethyl)phenol.
-
Purify the product by column chromatography if necessary.[3]
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key reaction pathways discussed in this guide.
Caption: Selective O-Alkylation of the Phenolic Hydroxyl Group.
Caption: Selective Oxidation of the Benzylic Alcohol.
Caption: Conversion to Bromomethyl and Subsequent Nucleophilic Substitution.
This technical guide highlights the chemoselective reactivity of this compound, underscoring its utility as a versatile building block in the synthesis of complex organic molecules for drug discovery and development. The ability to selectively functionalize either the phenolic hydroxyl or the benzylic alcohol moiety provides a powerful tool for creating diverse chemical libraries.
References
The Emerging Potential of 5-Bromo-2-(hydroxymethyl)phenol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(hydroxymethyl)phenol, also known as 5-bromosalicyl alcohol, is a halogenated phenolic compound that is gaining recognition as a versatile building block in the synthesis of novel therapeutic agents. Its unique structural features, including a reactive hydroxymethyl group, a phenolic hydroxyl, and a bromine substituent, offer multiple points for chemical modification, enabling the generation of diverse molecular libraries with a wide range of pharmacological activities. This technical guide provides an in-depth overview of the current understanding and potential applications of this compound and its derivatives in medicinal chemistry, with a focus on anticancer and antimicrobial activities.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in drug design and synthesis.
| Property | Value |
| CAS Number | 2316-64-5 |
| Molecular Formula | C₇H₇BrO₂ |
| Molecular Weight | 203.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 110-112 °C |
| Solubility | Soluble in alcohol and diethyl ether; moderately soluble in benzene and chloroform; slightly soluble in hot water. |
Synthesis of the Core Scaffold
The primary synthetic route to this compound involves the reduction of 5-bromo-2-hydroxybenzaldehyde. This precursor can be synthesized from o-methoxyphenol through a three-step process of acetylation, bromination, and deacetylation.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-bromo-2-hydroxybenzaldehyde
-
Sodium borohydride
-
Tetrahydrofuran (THF)
-
Water
-
5% Hydrochloric acid
Procedure:
-
In a suitable reaction vessel, dissolve 5-bromo-2-hydroxybenzaldehyde in a mixture of THF and water.
-
Gradually add sodium borohydride to the solution at room temperature with continuous stirring.
-
Allow the reaction to proceed for a specified time until the reduction is complete.
-
Carefully add 5% hydrochloric acid to quench the reaction and hydrolyze the intermediate.
-
The resulting mixture is then subjected to extraction and purification steps to isolate the final product, this compound.
Potential Therapeutic Applications
The strategic incorporation of the this compound scaffold into larger molecules has shown promise in yielding derivatives with significant biological activities.
Anticancer Activity
Derivatives of this compound are being explored for their potential as anticancer agents. One notable example is the synthesis of indole derivatives, where 4-bromo-2-(5-iodo-1H-indol-3-ylmethyl)-phenol, synthesized from 5-Bromo-2-hydroxybenzyl alcohol, has been suggested to possess antitumor properties.[1] While specific quantitative data for this derivative is not yet widely published, the broader class of bromophenol derivatives has demonstrated significant anticancer effects.
For instance, certain bromophenol hybrids have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The proposed mechanism often involves the generation of reactive oxygen species (ROS), leading to the activation of apoptotic pathways.
Signaling Pathway: ROS-Mediated Apoptosis
The diagram below illustrates a potential mechanism by which bromophenol derivatives may induce apoptosis in cancer cells.
ROS-mediated apoptotic pathway potentially induced by bromophenol derivatives.
Antimicrobial Activity
The bromine substituent on the phenol ring is a key feature that can confer antimicrobial properties. While direct studies on simple ethers or esters of this compound are limited, related brominated phenolic compounds have shown notable antibacterial activity. For example, a study on brominated phenols with lactamomethyl moieties identified a derivative, 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one, with activity against Staphylococcus epidermidis.
Quantitative Data: Antimicrobial Activity of a Related Bromophenol
| Compound | Microorganism | MIC (µg/mL) |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis INA 01254 | 16 |
This data suggests that derivatization of the this compound core could lead to potent antibacterial agents.
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides standardized protocols for assessing the potential anticancer and antimicrobial activities of novel derivatives of this compound.
Anticancer Activity: MTT Assay for Cytotoxicity
This assay determines the concentration of a compound required to inhibit cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value from the dose-response curve.
Experimental Workflow: MTT Assay
Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compound (dissolved in a suitable solvent)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the bacterial suspension to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Future Directions and Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. The existing literature, though not extensive on its direct derivatives, strongly suggests that modifications of its reactive functional groups can lead to compounds with significant anticancer and antimicrobial properties.
Future research should focus on the systematic synthesis and biological evaluation of a wider range of derivatives, including ethers, esters, and compounds with modifications to the hydroxymethyl group. Elucidating the structure-activity relationships of these new compounds will be crucial for optimizing their potency and selectivity. Furthermore, exploring their mechanisms of action, including their effects on key signaling pathways such as NF-κB and STAT3, which are often dysregulated in cancer and inflammatory diseases, will provide a deeper understanding of their therapeutic potential.
References
The Versatile Building Block: A Technical Guide to 5-Bromo-2-(hydroxymethyl)phenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Bromo-2-(hydroxymethyl)phenol, a readily accessible substituted phenol, presents itself as a valuable and versatile building block for the synthesis of a wide array of bioactive compounds and pharmaceutical intermediates. Its unique arrangement of a phenolic hydroxyl group, a primary alcohol, and a bromine atom on an aromatic scaffold allows for a diverse range of chemical transformations, making it an attractive starting point for the development of novel chemical entities.
This technical guide provides an in-depth overview of the properties, synthesis, and synthetic applications of this compound, with a focus on its utility in medicinal chemistry and drug development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 170434-11-4 | [1] |
| Molecular Formula | C₇H₇BrO₂ | [1] |
| Molecular Weight | 203.04 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 97 - 99 °C | [2] |
| Boiling Point | 281.8°C at 760 mmHg | [3] |
| Density | 1.722 g/cm³ | [3] |
| pKa | 8.96 ± 0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in water (14 g/L at 25°C) | [1] |
Synthesis of this compound and Related Precursors
The efficient synthesis of this compound and its precursors is a key aspect of its utility. A common route to a closely related isomer, 5-Bromo-2-hydroxybenzyl alcohol, involves the reduction of 5-bromo-2-hydroxybenzaldehyde. This aldehyde can be synthesized through methods such as the Claisen rearrangement of 5-bromo-2-hydroxybenzyl acetate or the Reimer-Tiemann reaction of a corresponding phenol.[3]
Experimental Protocol: Synthesis of 5-Bromo-2-hydroxybenzyl alcohol from 5-bromo-2-hydroxybenzaldehyde[3]
This protocol details the reduction of the aldehyde to the corresponding alcohol.
Materials:
-
5-bromo-2-hydroxybenzaldehyde (100.5 g, 500 mmol)
-
Tetrahydrofuran (THF) (300 mL)
-
Water (10 mL)
-
Sodium borohydride (9.5 g, 250 mmol)
-
5% Hydrochloric acid (200 mL)
Procedure:
-
In a three-neck flask, add 5-bromo-2-hydroxybenzaldehyde, tetrahydrofuran, and water.
-
While stirring at room temperature, add sodium borohydride in portions.
-
Allow the reaction to proceed for 2 hours after the final addition of sodium borohydride.
-
Carefully add 5% hydrochloric acid dropwise to hydrolyze the reaction mixture.
-
Wash the resulting mixture with water (4 x 500 mL).
-
Filter the precipitate, dry it, to obtain 5-Bromo-2-hydroxybenzyl alcohol as white crystals.
Applications in Organic Synthesis
The true value of this compound lies in its potential for derivatization and incorporation into larger, more complex molecules. The presence of three distinct functional handles—the phenolic hydroxyl, the benzylic alcohol, and the aryl bromide—allows for a wide range of selective chemical modifications.
While specific examples in the literature detailing the direct use of this compound in multi-step syntheses of bioactive compounds are not abundant, the reactivity of its functional groups is well-established. The phenolic hydroxyl group can undergo O-alkylation, acylation, and other modifications. The primary alcohol is amenable to oxidation to an aldehyde or carboxylic acid, as well as conversion to various leaving groups for nucleophilic substitution. The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
A related compound, 5-bromo-2-hydroxybenzamide, has been used as a starting material for the synthesis of derivatives with potential biological activity.[4] This suggests that the core scaffold of 5-bromo-2-hydroxyphenethyl derivatives is of interest in medicinal chemistry.
Logical Workflow for Derivatization
The following diagram illustrates a logical workflow for the potential derivatization of this compound to generate a library of compounds for biological screening.
Caption: Potential derivatization pathways for this compound.
Conclusion
This compound is a promising building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its trifunctional nature provides a versatile platform for the generation of diverse molecular scaffolds. While further exploration of its application in the synthesis of complex, biologically active molecules is warranted, the fundamental reactivity of its constituent functional groups is well-understood, paving the way for its increased utilization in synthetic endeavors. The availability of straightforward synthetic routes to this compound and its precursors further enhances its appeal to the research and development community.
References
Navigating the Stability and Storage of 5-Bromo-2-(hydroxymethyl)phenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for 5-Bromo-2-(hydroxymethyl)phenol, a key intermediate in various synthetic applications. Understanding the chemical stability of this compound is paramount for ensuring its quality, efficacy, and safety in research and development. This document details recommended storage conditions, potential degradation pathways, and methodologies for stability assessment, drawing upon established principles for phenolic and brominated compounds.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting its behavior under various experimental and storage conditions.
| Property | Value | Reference |
| CAS Number | 170434-11-4 | [1] |
| Molecular Formula | C₇H₇BrO₂ | [1] |
| Molecular Weight | 203.04 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 97 - 99 °C | [2] |
| pKa (Predicted) | 8.96 ± 0.10 | [1] |
| Solubility | Slightly soluble in water (14 g/L at 25 °C) | [1] |
Recommended Storage and Handling
To maintain the integrity of this compound, it is recommended to store the compound in a tightly sealed container in a dry and well-ventilated area at room temperature.[1][3] For handling, standard laboratory precautions for phenolic compounds should be observed. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat to avoid skin and eye contact. Work should be conducted in a well-ventilated fume hood to prevent inhalation of any dust or vapors.
Stability Profile and Potential Degradation Pathways
While specific stability data for this compound is not extensively available in the public domain, its chemical structure—containing a phenolic hydroxyl group, a hydroxymethyl group, and a bromine atom on the aromatic ring—provides insights into its potential degradation pathways. Phenolic compounds are susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions.[4] The aromatic bromine atom may also be subject to reductive dehalogenation under certain conditions.
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5] These studies typically involve exposing the compound to a variety of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat | Degradation is generally not expected for this stable ring structure, but ether linkage formation between molecules could be possible under harsh conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heat | Formation of phenoxide and potential subsequent reactions. |
| Oxidation | 3% - 30% H₂O₂, room temperature or heat | Oxidation of the phenolic hydroxyl group to form quinone-type structures. Oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid.[6] |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Decomposition and polymerization reactions. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Photolytic cleavage of the C-Br bond or oxidation reactions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Objective: To identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a vial and heat in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in a suitable solvent and dilute to a known concentration for analysis.
-
-
Photodegradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Prepare solutions of the stressed samples for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as HPLC with UV or mass spectrometric detection.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a general framework for developing a high-performance liquid chromatography (HPLC) method to separate this compound from its potential degradation products.
Objective: To develop a validated analytical method for stability testing.
Instrumentation and Materials:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile or methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for pH adjustment)
-
Forced degradation samples of this compound
Procedure:
-
Initial Method Scouting:
-
Start with a generic gradient method. For example:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow rate: 1.0 mL/min
-
Detection wavelength: Scan for lambda max (e.g., 220-400 nm) and select an appropriate wavelength for detection.
-
-
Inject the unstressed and all stressed samples.
-
-
Method Optimization:
-
Evaluate the chromatograms for peak shape, resolution between the parent compound and degradation products, and run time.
-
Adjust the gradient profile, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH of the aqueous phase to achieve optimal separation.
-
Ensure that the peak for this compound is spectrally pure in the presence of its degradants using a PDA detector.
-
-
Method Validation:
-
Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
-
Potential Biological Activity
While specific studies on the biological activity of this compound are limited, the broader class of bromophenol derivatives has been investigated for various pharmacological effects.
Antimicrobial Activity
Several studies have demonstrated the antibacterial properties of bromophenol derivatives.[5][6][7][8][9] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[5][7][8][9] The proposed mechanisms of action often involve the disruption of bacterial cell membranes and inhibition of biofilm formation.[5] It is plausible that this compound may exhibit similar antimicrobial properties, though this requires experimental verification.
Cellular Signaling
Some bromophenols have been shown to interact with cellular signaling pathways. For instance, certain bromophenols can disturb cellular Ca²⁺ signaling in neuroendocrine cells.[10][11][12] Additionally, some derivatives have been investigated for their potential to induce apoptosis in cancer cells.[13] The presence of the phenolic hydroxyl group and the bromine atom in this compound suggests it could potentially modulate cellular signaling pathways, but specific targets and effects remain to be elucidated.
Visualizing Workflows and Pathways
Stability Assessment Workflow
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.
References
- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14847-51-9|2-Bromo-5-methylphenol|BLD Pharm [bldpharm.com]
- 3. Anti-Alzheimer’s Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epic.awi.de [epic.awi.de]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 5-Bromo-2-(hydroxymethyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5-Bromo-2-(hydroxymethyl)phenol, a compound of interest in various research and development sectors. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the known qualitative and semi-quantitative solubility information. Furthermore, it details a standardized experimental protocol for determining solubility, which can be employed to generate precise data for specific applications.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and overall efficacy in therapeutic applications. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development professionals, understanding the solubility of a compound like this compound in various organic solvents is essential for processes such as purification, crystallization, and formulation of dosage forms.
Solubility Data for this compound
One source indicates that this compound is "slightly soluble" in water, with a reported value of 14 g/L at 25°C[1]. Another source describes its solubility in water as "insoluble" but states that it is soluble in acetone, benzene, and chloroform[2]. This suggests a preference for less polar organic solvents over aqueous media.
Table 1: Summary of Known Solubility Data for this compound
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 14 g/L | 25 | Slightly soluble[1]. |
| Water | Insoluble | Not Specified | [2] |
| Acetone | Soluble | Not Specified | [2] |
| Benzene | Soluble | Not Specified | [2] |
| Chloroform | Soluble | Not Specified | [2] |
The discrepancy in reported aqueous solubility highlights the need for standardized experimental determination to obtain accurate and reliable data.
Experimental Protocol for Solubility Determination
To address the gap in quantitative data, researchers can employ established methods for solubility measurement. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4]
Principle
An excess amount of the solid compound is added to the solvent of interest and agitated in a sealed container at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, etc.)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the respective solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.
-
-
Data Calculation:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. The results can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
The following diagram illustrates the experimental workflow for determining solubility.
Experimental workflow for solubility determination.
Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of the drug development process. It influences various stages, from initial screening to final formulation. Poor solubility can lead to low bioavailability and therapeutic failure. Therefore, early characterization of solubility is crucial.
The following diagram illustrates a simplified drug development pathway where solubility is a key consideration.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Brominated Phenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and practices governing electrophilic substitution reactions on brominated phenol substrates. Phenols are highly activated aromatic systems, and the interplay between the strongly activating, ortho, para-directing hydroxyl group and the deactivating, yet ortho, para-directing bromo substituent presents a unique landscape for regiochemical control. This document details the mechanisms, directing effects, and experimental considerations for key electrophilic substitution reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions. Detailed experimental protocols, quantitative data on reaction outcomes, and graphical representations of reaction mechanisms and workflows are provided to serve as a practical resource for synthetic chemists in research and development.
Core Principles: Electronic and Steric Effects
The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on brominated phenols are governed by the combined influence of the hydroxyl (-OH) and bromine (-Br) substituents.
-
Hydroxyl Group (-OH): This group is a powerful activating substituent.[1][2] Through resonance, the oxygen atom donates a lone pair of electrons into the π-system of the benzene ring, significantly increasing the electron density at the ortho and para positions.[3][4] This strong activation means that reactions on phenols often proceed under milder conditions than those required for benzene.[1] The -OH group is a potent ortho, para-director.[1][3]
-
Bromo Group (-Br): As a halogen, bromine exhibits a dual electronic effect. It is electronegative and withdraws electron density from the ring via the inductive effect, which deactivates the ring towards electrophilic attack compared to benzene.[2][3] However, through resonance, its lone pairs can be donated to the ring, directing incoming electrophiles to the ortho and para positions.[3] The inductive deactivation is generally stronger than the resonance activation, making bromine a net deactivating, but ortho, para-directing group.[2]
Combined Effect: In a bromophenol molecule, the powerful activating effect of the -OH group dominates, making the ring more reactive than bromobenzene. The regiochemical outcome of a substitution reaction is determined by the synergistic or competitive directing effects of both groups and by steric hindrance. The incoming electrophile will preferentially substitute at the positions most activated by the hydroxyl group that are not sterically hindered.[5]
Acidity of Bromophenols
The electron-withdrawing inductive effect of the bromine atom stabilizes the phenoxide conjugate base, leading to an increase in acidity (lower pKa) compared to unsubstituted phenol. This effect is dependent on the position and number of bromine atoms.
| Compound | pKa Value | Reference(s) |
| Phenol | 9.95 | [6] |
| 2-Bromophenol | 8.45 | [7] |
| 3-Bromophenol | 9.03 | [8] |
| 4-Bromophenol | 9.17 - 9.34 | [6][9] |
| 2,4-Dibromophenol | 7.85 | [8] |
| 2,6-Dibromophenol | 6.78 | [8] |
| 2,4,6-Tribromophenol | 6.0 | [8] |
Key Electrophilic Substitution Reactions
Halogenation (Bromination)
Further bromination of a bromophenol is a common reaction, driven by the highly activated nature of the phenolic ring. The choice of solvent is critical in controlling the extent of substitution.
-
In Polar Solvents (e.g., Water): Phenols react readily with bromine water to yield polybrominated products, often leading to the formation of 2,4,6-tribromophenol as a precipitate.[10][11] In an aqueous medium, the phenol can ionize to the more strongly activating phenoxide ion, and the bromine is effectively polarized, leading to rapid and multiple substitutions at all available ortho and para positions.[11]
-
In Non-Polar Solvents (e.g., CS₂, CCl₄): The reaction can be controlled to favor monobromination.[10][11] The non-polar solvent does not facilitate the ionization of either the phenol or the bromine, reducing the reaction rate and allowing for greater selectivity.[11] The para isomer is often the major product due to reduced steric hindrance compared to the ortho position.[11]
Logical Flow of Directing Effects in Bromination of p-Bromophenol:
Caption: Directing effects in the bromination of 4-bromophenol.
Nitration
The nitration of bromophenols requires careful consideration of the directing effects of both substituents. The powerful -OH group will direct the incoming nitro group primarily to its ortho and para positions.
For example, in the nitration of 4-bromophenol, the -OH group strongly directs to positions 2 and 6. The -Br group directs to positions 3 and 5. The overriding influence of the -OH group leads to the formation of 4-bromo-2-nitrophenol as the major product, with 4-bromo-2,6-dinitrophenol possible under more forcing conditions. Regioselectivity can be influenced by reaction conditions such as temperature and the choice of nitrating agent.[12][13]
| Substrate | Reagents | Major Product(s) | Yield | Reference |
| Phenol | Dilute HNO₃ | 2-Nitrophenol, 4-Nitrophenol | 36% (ortho), 26% (para) | [14] |
| Bromobenzene | Conc. HNO₃, Conc. H₂SO₄ | 2-Bromonitrobenzene, 4-Bromonitrobenzene | ~37% (ortho), ~62% (para) | [15] |
| p-Nitrophenol | Br₂, H₂SO₄ | 2,6-Dibromo-4-nitrophenol | Not specified | [16] |
Sulfonation
Sulfonation of aromatic compounds is a reversible process.[17][18] The reaction is typically carried out with concentrated sulfuric acid or sulfur trioxide.[17] In bromophenols, the sulfonic acid group (-SO₃H) will be directed to the positions activated by the hydroxyl group.
An interesting synthetic application arises from the differential reactivity of bromophenols to sulfonation. Phenols without a substituent at the ortho position sulfonate readily, while ortho-halogenated phenols react much more slowly.[19] This difference in reactivity can be exploited to separate mixtures, for instance, separating p-bromophenol from 2,4-dibromophenol.[19] The non-ortho-substituted phenol is sulfonated, rendering it water-soluble and easily separable from the unreacted ortho-substituted phenol. The sulfonic acid group can later be removed by treatment with dilute acid (desulfonation).[20]
Friedel-Crafts Alkylation and Acylation
Direct Friedel-Crafts reactions on phenols, including bromophenols, are generally not feasible.[21] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction complexes strongly with the lone pair electrons on the phenolic oxygen. This complexation deactivates the ring towards electrophilic attack and can lead to undesired side reactions.[21]
To achieve acylation, a common strategy is to first convert the phenol to a more stable ether derivative (e.g., anisole) which can then undergo Friedel-Crafts acylation (Fries rearrangement is an alternative). The resulting acylated ether can then be cleaved to reveal the phenolic hydroxyl group. For brominated phenols, this would involve the synthesis of the corresponding bromoanisole, followed by acylation and deprotection. The available protocols for Friedel-Crafts acylation of bromobenzene can serve as a starting point for developing conditions for bromoanisoles.[22][23]
Experimental Protocols
Synthesis of p-Bromophenol (Monobromination of Phenol)
This protocol is adapted from Organic Syntheses and describes a method for selective monobromination in a non-polar solvent.[24]
Workflow for Synthesis of p-Bromophenol:
Caption: Experimental workflow for the synthesis of p-bromophenol.
-
Materials:
-
Phenol (1 kg, 10.6 moles)
-
Carbon disulfide (1.5 L)
-
Bromine (1702 g, 10.7 moles)
-
5-L round-bottom flask with mechanical stirrer, reflux condenser, and separatory funnel
-
Ice-salt bath
-
Distillation apparatus
-
-
Procedure:
-
In a 5-L round-bottom flask, dissolve 1 kg of phenol in 1 L of carbon disulfide.
-
Prepare a solution of 1702 g of bromine in 500 cc of carbon disulfide and place it in the separatory funnel.
-
Cool the reaction flask to below 5°C using an ice-salt bath.
-
With vigorous stirring, add the bromine solution dropwise over approximately two hours, maintaining the internal temperature below 5°C.
-
After the addition is complete, replace the reflux condenser with a condenser for downward distillation.
-
Distill off the carbon disulfide.
-
Transfer the residual liquid to a suitable Claisen flask and distill under reduced pressure.
-
Collect the fraction boiling at 145–150°C at 25–30 mm pressure. The yield of p-bromophenol is 1475–1550 g (80–84%).[24]
-
Synthesis of o-Bromophenol via Sulfonation-Bromination-Hydrolysis
This protocol, adapted from Organic Syntheses, utilizes a sulfonation/desulfonation strategy to direct bromination to the ortho position.[25]
-
Materials:
-
Phenol (94 g, 1 mole)
-
Concentrated sulfuric acid (350 g, then 800 cc)
-
Sodium hydroxide (280 g)
-
Bromine (160 g, 1 mole)
-
3-L three-necked flask with mechanical stirrer
-
-
Procedure:
-
Sulfonation: Heat a mixture of 94 g of phenol and 350 g of concentrated sulfuric acid on a boiling water bath for three hours with stirring. This forms phenolsulfonic acids.
-
Neutralization: Cool the mixture in an ice bath and carefully make it alkaline by adding a solution of 280 g of sodium hydroxide in 700 cc of water, ensuring good cooling.
-
Bromination: Cool the alkaline solution to room temperature. While stirring, add 160 g of bromine over 20-30 minutes, allowing the temperature to rise to 40–50°C. Continue stirring for 30 minutes after addition.
-
Evaporation: Place the flask in an oil bath at 150–155°C to evaporate the water until a thick paste remains.
-
Hydrolysis (Desulfonation): Cool the residue and, in a fume hood, slowly add 800 cc of concentrated sulfuric acid. Heat the flask in an oil bath at 190–210°C and distill the product with steam. The sulfonate groups are hydrolyzed, and o-bromophenol distills over.
-
Isolation: Extract the distillate with ether, remove the ether by distillation, and distill the residue at atmospheric pressure. The fraction boiling at 194–200°C is pure o-bromophenol. The yield is 70–75 g (40–43%).[25]
-
Conclusion
The electrophilic substitution reactions of brominated phenols are a cornerstone of synthetic organic chemistry, enabling the creation of diverse and highly functionalized aromatic scaffolds. A thorough understanding of the dominant activating nature of the hydroxyl group, modulated by the deactivating and directing effects of the bromine substituent, is paramount for predicting and controlling reaction outcomes. While halogenation, nitration, and sulfonation are readily achievable, direct Friedel-Crafts reactions remain a challenge, necessitating protective group strategies. The experimental protocols and quantitative data compiled in this guide offer a practical framework for researchers to design and execute efficient and regioselective syntheses of brominated phenol derivatives for applications in drug discovery and materials science.
References
- 1. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 2. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 2-Bromophenol | C6H5BrO | CID 7244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Bromophenol synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. US3159685A - Separation of phenols - Google Patents [patents.google.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Friedel-Crafts Acylation [organic-chemistry.org]
- 22. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 23. researchgate.net [researchgate.net]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-(hydroxymethyl)phenol with various arylboronic acids. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1][2] The presence of both a phenolic hydroxyl and a primary alcohol in this compound requires careful consideration of reaction conditions to achieve high yields and avoid side reactions.
General Reaction Scheme
The Suzuki coupling reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[2][3]
Figure 1: General scheme of the Suzuki coupling reaction.
Caption: General reaction scheme for the Suzuki coupling.
Data Presentation
The following table summarizes various reported conditions for Suzuki coupling reactions of aryl bromides, which can be adapted for this compound. The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and purity of the desired product.
Table 1: Summary of Suzuki Coupling Reaction Conditions for Aryl Bromides
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | 85 | [1] |
| 2 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 120 (Microwave) | 0.5-1 | High | [1] |
| 3 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 80 | 1 | High | [4] |
| 4 | Pd₂(dba)₃ (2.5) | JohnPhos (10) | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | High | [4] |
| 5 | Pd(dppf)Cl₂ (cat.) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | 84 | [5] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of this compound. It is crucial to perform this reaction under an inert atmosphere to prevent the degradation of the catalyst.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Phosphine ligand (if using a pre-catalyst like Pd(OAc)₂, e.g., SPhos, JohnPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, Dimethoxyethane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle or oil bath
-
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Detailed Protocol
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[1]
-
-
Addition of Catalyst and Solvent:
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Experimental Workflow Diagram
Figure 2: A visual representation of the experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Benzofuranone Derivatives Using 5-Bromo-2-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuranone scaffolds are prevalent in a wide array of biologically active compounds and natural products, making their synthesis a significant focus in medicinal chemistry and drug development.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine substituent can further enhance the biological profile of these molecules, potentially improving their efficacy and pharmacokinetic properties.[2]
These application notes provide a detailed two-step synthetic protocol for the preparation of 6-bromobenzofuran-2(3H)-one from the commercially available starting material, 5-Bromo-2-(hydroxymethyl)phenol. The described methodology involves an initial oxidation of the benzylic alcohol to a carboxylic acid, followed by an acid-catalyzed intramolecular cyclization to yield the target benzofuranone. This protocol is designed to be a robust and accessible method for researchers in organic synthesis and medicinal chemistry.
Synthetic Pathway Overview
The synthesis of 6-bromobenzofuran-2(3H)-one from this compound is proposed as a two-step process:
-
Step 1: Oxidation: The primary alcohol of this compound is oxidized to a carboxylic acid to form 5-bromo-2-hydroxybenzoic acid.
-
Step 2: Lactonization: The resulting 5-bromo-2-hydroxybenzoic acid undergoes an intramolecular esterification (lactonization) to form the five-membered lactone ring of the benzofuranone.
Caption: Proposed two-step synthesis of 6-bromobenzofuran-2(3H)-one.
Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediate, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) |
| This compound | C₇H₇BrO₂ | 203.04 | Solid | - |
| 5-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | Solid | 75-85 |
| 6-Bromobenzofuran-2(3H)-one | C₇H₄BrO₂ | 199.01 | Solid | ~95 |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄)
-
Acetone
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica sulfonic acid
-
Toluene
-
Round-bottom flasks, reflux condenser, Dean-Stark trap (optional), magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, and standard laboratory glassware.
-
Thin-Layer Chromatography (TLC) plates (silica gel) for reaction monitoring.
Protocol 1: Oxidation of this compound to 5-Bromo-2-hydroxybenzoic acid
This protocol is adapted from the oxidation of similar substituted phenols.[3]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in aqueous acetone.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO₄) (approx. 2.0 eq) in water dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture with concentrated HCl to a pH of approximately 2.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-bromo-2-hydroxybenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Intramolecular Cyclization to 6-Bromobenzofuran-2(3H)-one
This protocol is based on the acid-catalyzed lactonization of 2-hydroxyphenylacetic acids.[4][5]
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, a Dean-Stark trap (or soxhlet extractor with drying agent), and a magnetic stirrer, add 5-bromo-2-hydroxybenzoic acid (1.0 eq), toluene (as a water-carrying agent), and silica sulfonic acid (catalytic amount, e.g., 1-2 mol%).
-
Heat the mixture to reflux. The water generated during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, which typically indicates the completion of the reaction (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid catalyst. The catalyst can often be washed and reused.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude 6-bromobenzofuran-2(3H)-one.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Experimental Workflow Visualization
References
- 1. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN106336388A - Synthetic method of benzofuran-2(3H)-one - Google Patents [patents.google.com]
- 5. CN102746260A - Method for preparing benzofuran-2-(3H)-one - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-2-(hydroxymethyl)phenol. This versatile building block is a valuable starting material for synthesizing a wide range of complex organic molecules, including pharmaceuticals and functional materials. The protocols outlined below cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a comprehensive guide for laboratory applications.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is a particularly useful substrate due to its distinct functional groups: a reactive aryl bromide for cross-coupling, a hydroxyl group, and a hydroxymethyl group that can be further modified. These features make it an ideal candidate for the synthesis of diverse molecular architectures.
General Reaction Workflow
The successful execution of palladium-catalyzed cross-coupling reactions hinges on the careful exclusion of oxygen and moisture. A general experimental workflow is depicted below, which can be adapted for the specific reaction types.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl compounds.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | 85 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 120 (MW) | 0.5-1 | High | [1] |
| 3 | (4-(carboxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 16 | 88 | [2] |
| 4 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | High | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar aryl bromides.[1][2]
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond formation between an aryl halide and an alkene to form a substituted alkene.[4][5]
Data Presentation: Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 0.25 | >95 | [6] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~97 | [6] |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | High | [6] |
| 4 | Ethyl crotonate | Pd EnCat®40 (0.8) | - | AcONa (2.5) | Ethanol | 140 (MW) | 0.5 | High | [7] |
Experimental Protocol: Heck Reaction
This protocol is a general procedure adapted from similar reactions.[6][7]
-
Preparation: To a microwave reaction vial, add this compound (1.0 equiv.), the base (e.g., Na₂CO₃, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Purge the vial with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the alkene (1.2 equiv.).
-
Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 100-150 °C) with stirring. Monitor the reaction's progress.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[8]
Data Presentation: Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 80 | 4-6 | 93 | [9] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | RT | 12-24 | ~85 | [9] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High | [9] |
| 4 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) / CuI (5) | Et₃N | DMF | 65 | N/A | Good to Excellent | [10] |
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of an aryl bromide.[9]
-
Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[11][12]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-methylaniline | Pd(OAc)₂ (5) | Johnphos (10) | NaO-t-Bu | Toluene | 110-120 | 24 | High | [13] |
| 2 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12-24 | High | [14] |
| 3 | Morpholine | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ | t-BuOH | 100 | 24 | High | [14] |
| 4 | N-methyl-N-phenylaniline | Pd(OAc)₂ (1) | CM-phos (4) | K₃PO₄ | Toluene | 110 | 12 | 85 | [15] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of aryl bromides.[14]
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The general mechanism for these reactions involves a catalytic cycle with three main steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for specific substrates and scales to achieve the best results. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. ias.ac.in [ias.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Functional Group Transformations of the Hydroxymethyl Group in 5-Bromo-2-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key functional group transformations of the hydroxymethyl group in 5-Bromo-2-(hydroxymethyl)phenol. This versatile building block is of significant interest in medicinal chemistry and materials science, and the ability to selectively modify its hydroxymethyl group opens up a wide range of synthetic possibilities. The following sections detail procedures for oxidation, etherification, esterification, and halogenation of this functional group.
Oxidation of the Hydroxymethyl Group to an Aldehyde
The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, 5-bromo-2-hydroxybenzaldehyde, is a crucial transformation. This aldehyde can then serve as a precursor for various other functional groups and is a key component in the synthesis of more complex molecules. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for benzylic alcohols, making it an ideal choice for this transformation to avoid over-oxidation to the carboxylic acid.
Experimental Protocol: Oxidation with Activated Manganese Dioxide (MnO₂)
This protocol is a general procedure for the selective oxidation of benzylic alcohols.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
To this solution, add activated manganese dioxide (5-10 eq). The exact stoichiometry may need to be optimized based on the activity of the MnO₂.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 4-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the filter cake thoroughly with additional DCM.
-
Combine the filtrates and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo to yield the crude 5-bromo-2-hydroxybenzaldehyde.
-
Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.
Quantitative Data:
| Reactant | Reagent | Solvent | Reaction Time (h) | Temperature | Yield (%) | Purity (%) |
| This compound | MnO₂ | DCM | 4-24 | Room Temp. | 85-95 | >95 |
Note: Yields are based on typical MnO₂ oxidations of benzylic alcohols and may vary.
Caption: Workflow for the oxidation of this compound.
Etherification of the Hydroxymethyl Group
The conversion of the hydroxymethyl group to an ether functionality can be achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. To favor etherification of the less acidic benzylic alcohol over the phenolic hydroxyl group, a careful choice of base and reaction conditions is necessary. A non-nucleophilic base that can selectively deprotonate the benzylic alcohol is preferred.
Experimental Protocol: Williamson Ether Synthesis
This is a general protocol that may require optimization for specific alkyl halides.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Alkyl Halide | Base | Solvent | Reaction Time (h) | Temperature | Yield (%) |
| Methyl Iodide | NaH | DMF | 4-8 | 0 °C to RT | 70-85 |
| Ethyl Bromide | NaH | DMF | 6-12 | 0 °C to RT | 65-80 |
Note: Yields are estimates based on typical Williamson ether synthesis and may require optimization.
Caption: Reaction pathway for the Williamson ether synthesis.
Esterification of the Hydroxymethyl Group
Esterification of the hydroxymethyl group can be readily achieved by reaction with an acid anhydride or an acyl chloride in the presence of a base. Acetic anhydride is a common reagent for this transformation, leading to the corresponding acetate ester. The phenolic hydroxyl group may also be acylated under these conditions, so selective esterification of the primary alcohol may require careful control of stoichiometry and reaction conditions or subsequent selective deprotection.
Experimental Protocol: Acetylation with Acetic Anhydride
This protocol describes the acylation of the hydroxymethyl group.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine (as both solvent and base).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1-1.5 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude ester by column chromatography.
Quantitative Data:
| Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature | Yield (%) |
| Acetic Anhydride | Pyridine | DCM | 2-6 | 0 °C to RT | 90-98 |
Note: This protocol may lead to acylation of both the hydroxymethyl and phenolic hydroxyl groups. Selective deprotection of the phenolic acetate may be required.
Caption: Experimental workflow for the esterification reaction.
Halogenation of the Hydroxymethyl Group
The conversion of the hydroxymethyl group to a halomethyl group (e.g., chloromethyl or bromomethyl) provides a reactive handle for further nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to alkyl chlorides.
Experimental Protocol: Chlorination with Thionyl Chloride
This is a general protocol for the conversion of benzylic alcohols to benzyl chlorides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ice water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution. A small amount of pyridine can be added as a catalyst.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture into ice water to quench the excess thionyl chloride.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 5-bromo-2-(chloromethyl)phenol can be used in the next step without further purification or can be purified by column chromatography if necessary.
Quantitative Data:
| Halogenating Agent | Solvent | Reaction Time (h) | Temperature | Yield (%) |
| Thionyl Chloride | DCM | 1-4 | 0 °C to RT | 80-90 |
Note: Yields are based on typical chlorinations of benzylic alcohols and may require optimization. This reaction can be sensitive to the phenolic hydroxyl group, and protection may be necessary in some cases.
Caption: Logical relationship in the chlorination reaction.
Application Note and Protocol: Reduction of 5-Bromo-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental procedure for the reduction of 5-bromo-2-hydroxybenzaldehyde to its corresponding alcohol, 2-bromo-5-(hydroxymethyl)phenol. This transformation is a fundamental step in synthetic organic chemistry, often employed in the synthesis of more complex molecules for pharmaceutical and materials science research. The protocol detailed below utilizes sodium borohydride, a mild and selective reducing agent, ensuring a high-yielding and straightforward conversion.
Reaction Overview
The reduction of the aldehyde functional group in 5-bromo-2-hydroxybenzaldehyde to a primary alcohol is efficiently accomplished using sodium borohydride (NaBH₄). The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a protic source protonates the resulting alkoxide to yield the desired 2-bromo-5-(hydroxymethyl)phenol.
Data Presentation
The following table summarizes the key quantitative data for the materials in this experimental protocol.
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Molar Quantity (mmol) | Mass/Volume Used |
| 5-Bromo-2-hydroxybenzaldehyde | Starting Material | C₇H₅BrO₂ | 201.02 | 500 | 100.5 g |
| Sodium Borohydride (NaBH₄) | Reducing Agent | NaBH₄ | 37.83 | 250 | 9.5 g |
| Tetrahydrofuran (THF) | Solvent | C₄H₈O | 72.11 | - | 300 mL |
| Water | Co-solvent/Quench | H₂O | 18.02 | - | 10 mL + Workup |
| 5% Hydrochloric Acid (HCl) | Quench/Acidification | HCl (aq) | - | - | 200 mL |
| 2-Bromo-5-(hydroxymethyl)phenol | Product | C₇H₇BrO₂ | 203.03 | - | - |
Experimental Protocols
Materials and Equipment:
-
5-Bromo-2-hydroxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
5% Hydrochloric acid (HCl) solution
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxybenzaldehyde (100.5 g, 500 mmol).
-
Dissolution: To the flask, add 300 mL of tetrahydrofuran (THF) and 10 mL of deionized water. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Reducing Agent: While stirring the solution at room temperature, carefully add sodium borohydride (9.5 g, 250 mmol) in small portions over a period of 15-20 minutes. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot indicates reaction completion.
-
Work-up and Quenching: After 2 hours, cool the reaction mixture in an ice bath. Slowly and carefully add 200 mL of 5% hydrochloric acid dropwise to quench the excess sodium borohydride and hydrolyze the borate esters. Vigorous gas evolution (hydrogen) will occur, so ensure adequate ventilation and controlled addition.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic extracts and wash successively with deionized water (2 x 200 mL) and brine (1 x 150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, 2-bromo-5-(hydroxymethyl)phenol, is obtained as a solid. Further purification can be achieved by recrystallization.[1]
-
Recrystallization Procedure: Dissolve the crude solid in a minimum amount of hot ethyl acetate. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the white crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
Characterization of 2-Bromo-5-(hydroxymethyl)phenol:
-
Appearance: White crystalline solid.[1]
-
Melting Point: 110-112 °C.[1]
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 9.95 (s, 1H, Ar-OH), 7.21 (d, J=2.4 Hz, 1H, Ar-H), 6.95 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 6.81 (d, J=8.4 Hz, 1H, Ar-H), 5.15 (t, J=5.6 Hz, 1H, CH₂-OH), 4.40 (d, J=5.6 Hz, 2H, Ar-CH₂).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 155.0, 142.5, 129.0, 120.2, 117.5, 110.0, 62.8.
Visualizations
Caption: Step-by-step experimental workflow.
Caption: Reaction signaling pathway.
References
Application Notes and Protocols for the Synthesis of Substituted Phenols from Brominated Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted phenols from brominated aromatic precursors. The following methods are covered: Copper-Catalyzed Hydroxylation, Palladium-Catalyzed Buchwald-Hartwig Hydroxylation, and Nucleophilic Aromatic Substitution. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Copper-Catalyzed Hydroxylation of Aryl Bromides
Copper-catalyzed hydroxylation represents a cost-effective and efficient method for the synthesis of phenols from aryl bromides. Various copper sources and ligands can be employed to facilitate this transformation. Below is a general protocol for a copper(I)-catalyzed reaction.
Experimental Protocol: Copper(I)-Catalyzed Hydroxylation
This protocol is adapted from a procedure utilizing copper(I) iodide with a ligand in a mixed solvent system.[1]
Materials:
-
Aryl bromide (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
8-Hydroxyquinaldine (0.2 mmol, 20 mol%)
-
Tetrabutylammonium hydroxide (TBAOH), 40% in water (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Water (2 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), copper(I) iodide (0.1 mmol), and 8-hydroxyquinaldine (0.2 mmol).
-
Solvent and Reagent Addition: Add DMSO (3 mL) and water (2 mL) to the flask, followed by the tetrabutylammonium hydroxide solution (2.0 mmol).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 12 to 24 hours depending on the substrate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and ethyl acetate (20 mL).
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted phenol.
Quantitative Data: Copper-Catalyzed Hydroxylation of Aryl Bromides
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | CuI / 8-Hydroxyquinaldine | TBAOH | DMSO/H₂O | 130 | 14 | 95[1] |
| 2 | 4-Bromotoluene | CuI / 8-Hydroxyquinaldine | TBAOH | DMSO/H₂O | 130 | 16 | 93[1] |
| 3 | 4-Bromoanisole | CuI / 8-Hydroxyquinaldine | TBAOH | DMSO/H₂O | 130 | 15 | 94[1] |
| 4 | 4-Bromochlorobenzene | CuI / 8-Hydroxyquinaldine | TBAOH | DMSO/H₂O | 130 | 18 | 90[1] |
| 5 | 1-Bromo-4-nitrobenzene | Cu₂O / 4,7-dihydroxy-1,10-phenanthroline | TBAOH | H₂O | 110 | 12 | 98[2] |
Workflow for Copper-Catalyzed Hydroxylation
Caption: Workflow for Copper-Catalyzed Hydroxylation of Aryl Bromides.
Palladium-Catalyzed Buchwald-Hartwig Hydroxylation
The Buchwald-Hartwig amination protocol can be adapted for the synthesis of phenols by using a hydroxide source as the nucleophile. This method is particularly useful for a broad range of substituted aryl bromides and offers good functional group tolerance.[3]
Experimental Protocol: Palladium-Catalyzed Hydroxylation
This protocol is based on the use of a palladium precatalyst and a biarylphosphine ligand.[4]
Materials:
-
Aryl bromide (1.0 mmol)
-
Palladium precatalyst (e.g., tBuBrettPhos Pd G3) (0.02 mmol, 2 mol%)
-
tBuBrettPhos ligand (0.02 mmol, 2 mol%)
-
Potassium hydroxide (KOH) (3.0 mmol)
-
1,4-Dioxane (2 mL)
-
Water (0.36 mL, 20 mmol)
-
Oven-dried resealable screw-cap test tube
-
Magnetic stirrer and heating block/oil bath
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried resealable screw-cap test tube with the aryl bromide (1.0 mmol), palladium precatalyst (0.02 mmol), tBuBrettPhos ligand (0.02 mmol), and potassium hydroxide (3.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (2 mL) and water (0.36 mL) to the test tube.
-
Reaction Conditions: Seal the tube and remove it from the glovebox. Heat the reaction mixture to 80-100 °C with stirring for 18-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (10 mL) and water (10 mL).
-
Acidify the aqueous layer with 1 M HCl to pH ~2-3.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure substituted phenol.
Quantitative Data: Palladium-Catalyzed Hydroxylation of Aryl Bromides
| Entry | Aryl Bromide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobiphenyl | Pd₂(dba)₃ / L1 | KOH | Dioxane/H₂O | 100 | 18 | 92[3] |
| 2 | 2-Bromotoluene | Pd₂(dba)₃ / L2 | KOH | Dioxane/H₂O | 100 | 3 | 98[3] |
| 3 | 4-Bromo-tert-butylbenzene | Pd₂(dba)₃ / L1 | KOH | Dioxane/H₂O | 100 | 18 | 95[3] |
| 4 | 1-Bromo-2,4-dimethylbenzene | tBuBrettPhos Pd G3 / tBuBrettPhos | CsOH | Dioxane/H₂O | rt | 18 | 94[4] |
| 5 | 3-Bromoanisole | tBuBrettPhos Pd G3 / tBuBrettPhos | KOH | Dioxane/H₂O | 80 | 18 | 95[4] |
| L1 = P(t-Bu)₃, L2 = 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl |
Workflow for Palladium-Catalyzed Hydroxylation
Caption: Workflow for Palladium-Catalyzed Hydroxylation of Aryl Bromides.
Nucleophilic Aromatic Substitution (SNAAr)
Nucleophilic aromatic substitution is a viable method for the synthesis of phenols from aryl bromides that are "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR) at the ortho and/or para positions to the bromine atom.[5]
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a general procedure for the reaction of an activated aryl bromide with a hydroxide source.
Materials:
-
Activated aryl bromide (e.g., 1-bromo-4-nitrobenzene) (1.0 mmol)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0-3.0 mmol)
-
Solvent (e.g., DMSO, DMF, or water) (5 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating block/oil bath
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the activated aryl bromide (1.0 mmol) in the chosen solvent (5 mL).
-
Reagent Addition: Add the hydroxide source (NaOH or KOH, 2.0-3.0 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50 °C and 150 °C, depending on the reactivity of the substrate. The reaction is typically monitored by TLC.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and acidify with 1 M HCl to a pH of 2-3.
-
Extract the product with ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure substituted phenol.
Quantitative Data: Nucleophilic Aromatic Substitution of Activated Aryl Bromides
| Entry | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | NaOH | H₂O | 160 | 4 | >95 |
| 2 | 1-Bromo-2,4-dinitrobenzene | NaOH | Ethanol/H₂O | 100 | 1 | >95 |
| 3 | 4-Bromobenzonitrile | KOH | DMSO | 120 | 6 | High |
| 4 | 4-Bromoacetophenone | KOH | DMF | 100 | 5 | High |
Note: Yields for SNAAr are often high for suitably activated substrates. Specific literature should be consulted for precise conditions and yields for a particular substrate.
Signaling Pathway for Nucleophilic Aromatic Substitution (SNAAr)
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAAr).
References
- 1. Copper-Catalyzed Hydroxylation of Aryl Halides with Tetrabutylammonium Hydroxide: Synthesis of Substituted Phenols and Alkyl Aryl Ethers [organic-chemistry.org]
- 2. Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]
- 4. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application of 5-Bromo-2-(hydroxymethyl)phenol in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds utilizing 5-Bromo-2-(hydroxymethyl)phenol as a key starting material. The focus is on the preparation of benzoxazine and benzofuran derivatives, which are important scaffolds in medicinal chemistry and materials science.
Introduction
This compound is a versatile building block for the synthesis of various heterocyclic compounds. Its structure, featuring a phenolic hydroxyl group, a hydroxymethyl group, and a bromine atom on the aromatic ring, allows for diverse chemical transformations. The bromine atom provides a site for further functionalization, for instance, through cross-coupling reactions, making it a valuable precursor for creating libraries of compounds for drug discovery and other applications. This document outlines the synthesis of two major classes of heterocyclic compounds: 6-bromo-2H-benzo[e][1][2]oxazines and 6-bromobenzofurans.
I. Synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine Derivatives
The synthesis of 6-bromo-3-aryl-3,4-dihydro-2H-benzo[e][1][2]oxazines from this compound proceeds via a two-step sequence involving the initial formation of an N-(5-bromo-2-hydroxybenzyl)-arylamine intermediate, followed by cyclization with formaldehyde. While the protocol starts with the corresponding aldehyde, 5-bromosalicylaldehyde, the resulting intermediate is a derivative of the target starting material.
Application Notes
6-Bromo-2H-benzo[e][1][2]oxazine derivatives are of significant interest due to their wide range of biological activities. The bromine substituent at the 6-position offers a handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR). These compounds have been investigated for their potential as antimicrobial, and anticancer agents.[1][2][3] The introduction of different aryl groups at the 3-position allows for the fine-tuning of their pharmacological profiles.
Experimental Protocol: Synthesis of 6-Bromo-3-aryl-3,4-dihydro-2H-benzo[e][1][2]oxazines
This protocol is adapted from the synthesis of related benzoxazines and involves a two-step process.
Step 1: Synthesis of N-(5-bromo-2-hydroxybenzyl)-arylamines
-
To a solution of 5-bromosalicylaldehyde (1.0 eq) in methanol, add the desired arylamine (1.0 eq).
-
Stir the mixture at room temperature for 2-3 hours to form the corresponding imine.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude N-(5-bromo-2-hydroxybenzyl)-arylamine, which can be used in the next step without further purification.
Step 2: Cyclization to 6-Bromo-3-aryl-3,4-dihydro-2H-benzo[e][1][2]oxazines
-
Dissolve the crude N-(5-bromo-2-hydroxybenzyl)-arylamine (1.0 eq) in methanol.
-
Add aqueous formaldehyde (37%, 2.0 eq).
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Data
| Product (Aryl Group) | Yield (%) | Melting Point (°C) |
| Phenyl | 85 | 118-120 |
| 4-Methylphenyl | 88 | 125-127 |
| 4-Chlorophenyl | 82 | 130-132 |
| 4-Bromophenyl | 80 | 145-147 |
Data is representative and may vary based on specific reaction conditions.
Synthetic Workflow
II. Synthesis of 6-Bromobenzofuran
A direct synthesis of 6-bromobenzofuran from this compound can be envisioned through an intramolecular cyclization, although specific literature protocols for this direct conversion are scarce. A plausible approach involves the conversion of the hydroxymethyl group to a suitable leaving group, followed by intramolecular Williamson ether synthesis. Alternatively, oxidation of the hydroxymethyl group to an aldehyde followed by Wittig-type reactions and cyclization represents another potential route. For the purpose of this document, a general protocol for a related transformation is provided.
Application Notes
Benzofuran and its derivatives are prevalent scaffolds in numerous natural products and pharmacologically active compounds.[4][5][6] They are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][7][8] The 6-bromo substituent on the benzofuran core serves as a valuable site for further chemical elaboration through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.
Experimental Protocol: Conceptual Synthesis of 6-Bromobenzofuran
This hypothetical protocol is based on established organic chemistry principles for the synthesis of benzofurans from ortho-hydroxybenzyl alcohols.
-
Activation of the Hydroxymethyl Group:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a suitable reagent to convert the hydroxyl group into a good leaving group. Thionyl chloride or mesyl chloride in the presence of a non-nucleophilic base like triethylamine can be used.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Intramolecular Cyclization:
-
Dissolve the crude activated intermediate in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate) to facilitate the intramolecular Williamson ether synthesis.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the formation of 6-bromobenzofuran by TLC or GC-MS.
-
After completion, cool the reaction, add water, and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure 6-bromobenzofuran.
-
Potential Synthetic Pathway
III. Biological Significance and Potential Signaling Pathways
6-Bromo-2H-benzo[e][1][2]oxazine Derivatives
Benzoxazine derivatives have been reported to exhibit a range of biological activities, including anticancer effects.[1][2] While the exact mechanisms for many derivatives are still under investigation, some are known to induce apoptosis in cancer cells. This can occur through the activation of caspase cascades, which are central to the execution of programmed cell death.
6-Bromobenzofuran Derivatives
Benzofuran scaffolds are present in many compounds that act as enzyme inhibitors.[6] For instance, certain benzofuran derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Inhibition of a specific kinase can block downstream signaling events that promote cell proliferation and survival.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of biologically relevant heterocyclic compounds. The protocols and application notes provided herein offer a foundation for researchers and drug development professionals to explore the chemical space of 6-bromobenzoxazines and 6-bromobenzofurans. The bromine functionality allows for extensive derivatization, making these scaffolds promising for the development of new therapeutic agents. Further research into direct and efficient synthetic methodologies and detailed biological evaluations will continue to unlock the full potential of this important building block.
References
- 1. researchgate.net [researchgate.net]
- 2. oaji.net [oaji.net]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. ijsdr.org [ijsdr.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of 5-Bromo-2-(hydroxymethyl)phenol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-2-(hydroxymethyl)phenol is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount to ensure the desired outcome and yield in subsequent reactions. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds. The provided methodology is based on established principles for the purification of substituted phenols.
Data Presentation
Successful purification by column chromatography is dependent on the selection of an appropriate solvent system, which is typically determined by preliminary Thin Layer Chromatography (TLC) analysis. The goal is to achieve a retention factor (Rf) for the desired compound that allows for a clear separation from impurities. An ideal Rf value for column chromatography is generally in the range of 0.2-0.4.[1] Below is a summary of typical parameters and expected values for the purification of polar aromatic compounds similar to this compound.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | A standard, cost-effective polar stationary phase for normal-phase chromatography suitable for separating compounds with polar functional groups like hydroxyl and hydroxymethyl groups.[2] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A common and versatile solvent system for compounds of moderate polarity. The ratio is adjusted to achieve optimal separation.[3] |
| Typical Eluent Ratio | 4:1 to 2:1 Hexane:Ethyl Acetate | This range of polarity is often effective for eluting substituted phenols from a silica gel column. The exact ratio should be determined by TLC. |
| TLC Analysis (Rf value) | ~0.3 in the chosen eluent | An Rf value in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume of solvent, facilitating good separation from less polar and more polar impurities.[1][4] |
| Sample Loading | Dry or Wet Loading | Dry loading is often preferred for samples that are not highly soluble in the initial eluent to ensure a narrow starting band and better separation. |
| Elution Mode | Isocratic or Gradient | Isocratic elution with the optimized solvent system is often sufficient. A step-gradient may be employed if impurities have significantly different polarities.[5] |
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound using silica gel column chromatography.
Thin Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine the optimal mobile phase composition for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Crude this compound
-
Developing chamber
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare a dilute solution of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).
-
Using a capillary tube, spot the crude sample solution onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the separated spots under a UV lamp.
-
Calculate the Rf value for the spot corresponding to this compound. The optimal solvent system will give an Rf value of approximately 0.2-0.4.[1]
Column Chromatography Protocol
Objective: To purify crude this compound based on the optimized solvent system.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Optimized mobile phase (Hexane/Ethyl Acetate mixture)
-
Crude this compound
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
Column Packing (Wet Slurry Method):
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[2]
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). The amount of silica should be about 20-50 times the weight of the crude sample for effective separation.[2]
-
Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[1]
-
Open the stopcock to allow the solvent to drain, which helps in settling the silica gel into a compact bed. Do not let the solvent level drop below the top of the silica bed.
-
Once the silica gel has settled, add a thin layer of sand on top to protect the silica surface from disturbance when adding the sample and eluent.[2]
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent. Using a pipette, carefully apply the solution to the top of the silica gel bed, taking care not to disturb the surface.
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting the eluting solvent (eluate) in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or flasks.
-
Maintain a constant level of eluent above the silica gel bed throughout the process to avoid the column running dry, which can lead to cracking of the stationary phase and poor separation.
-
Monitor the progress of the separation by performing TLC on the collected fractions.
-
Combine the fractions that contain the pure this compound.
Product Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, HPLC, or melting point analysis.
Visualizations
References
Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Bis(hydroxymethyl)phenol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
3,5-Bis(hydroxymethyl)phenol is a versatile polyphenolic compound that serves as a crucial building block in various fields, including polymer chemistry and drug discovery.[1] It is a key intermediate in the synthesis of complex molecules such as poly(aryl ether) dendrimers, monodendrons, and ligands.[1] While its direct biological activities are not extensively documented, its derivatives and related phenolic structures have shown potential in modulating key signaling pathways, suggesting a promising area for future research and development. The structural backbone of 3,5-bis(hydroxymethyl)phenol offers multiple sites for derivatization, allowing for the creation of diverse chemical libraries for screening and optimization.
Historically, the synthesis of 3,5-bis(hydroxymethyl)phenol often involved the use of hazardous reducing agents like lithium aluminum hydride (LAH), which are not ideal for large-scale production due to safety concerns and complex workup procedures.[1] This document outlines a safer and more scalable synthetic route, starting from 5-hydroxy isophthalic acid, and provides protocols for the synthesis of its derivatives.[1]
Experimental Protocols
The following protocols are based on a scalable synthesis method that avoids the use of hazardous reagents.[1]
Part 1: Large-Scale Synthesis of 3,5-Bis(hydroxymethyl)phenol
This synthesis is a four-step process starting from 5-hydroxy isophthalic acid.
Step 1: Esterification of 5-Hydroxy Isophthalic Acid
-
Objective: To produce dimethyl 5-hydroxyisophthalate.
-
Procedure:
-
To a round-bottomed flask, add 5-hydroxy isophthalic acid and methanol.
-
Slowly add sulfuric acid (16 ml) to the mixture at room temperature with stirring.[1]
-
Increase the temperature to 70°C and maintain the reaction for 15 hours with continuous stirring.[1]
-
After 15 hours, remove the methanol by distillation under vacuum.[1]
-
Extract the compound using ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate it under vacuum to obtain the crude product.[1]
-
Step 2: Benzylation of Dimethyl 5-Hydroxyisophthalate
-
Objective: To protect the phenolic hydroxyl group.
-
Procedure:
-
The methyl ester of 5-hydroxy isophthalic acid is benzylated at the phenol group.[1] (Further details on the specific reagents and conditions for this step were not available in the provided search results.)
-
Step 3: Reduction of the Benzylated Intermediate
-
Objective: To reduce the ester groups to hydroxyl groups.
-
Procedure:
-
The benzylated intermediate is reduced using sodium borohydride to yield the corresponding diol.[1] (Specific solvent and temperature conditions were not detailed in the search results.)
-
Step 4: Debenzylation to Yield 3,5-Bis(hydroxymethyl)phenol
-
Objective: To remove the benzyl protecting group and obtain the final product.
-
Procedure:
-
The benzylated diol is debenzylated using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield 3,5-bis(hydroxymethyl)phenol.[1]
-
Part 2: Synthesis of 3,5-Bis(hydroxymethyl)phenol Derivatives
The following are protocols for the derivatization of 3,5-bis(hydroxymethyl)phenol.[1]
Protocol 2.1: Methylation
-
Objective: To synthesize 3,5-bis(methoxymethyl)phenol.
-
Procedure:
-
(Details on the specific methylation procedure, including reagents and conditions, were not provided in the search results.)
-
Protocol 2.2: Bromination
-
Objective: To synthesize brominated derivatives of 3,5-bis(hydroxymethyl)phenol.
-
Procedure:
-
(Details on the specific bromination procedure, including reagents and conditions, were not provided in the search results.)
-
Data Presentation
Table 1: Summary of Reagents and Conditions for the Synthesis of 3,5-Bis(hydroxymethyl)phenol
| Step | Starting Material | Key Reagents | Solvent | Temperature | Duration |
| 1. Esterification | 5-Hydroxy Isophthalic Acid | Sulfuric Acid | Methanol | 70°C | 15 hours |
| 2. Benzylation | Dimethyl 5-hydroxyisophthalate | Benzylating agent | - | - | - |
| 3. Reduction | Benzylated Intermediate | Sodium Borohydride | - | - | - |
| 4. Debenzylation | Benzylated Diol | Pd/C, H₂ | - | - | - |
(Note: Dashes indicate data not specified in the provided search results.)
Mandatory Visualization
Caption: Synthetic workflow for 3,5-bis(hydroxymethyl)phenol and its derivatives.
Caption: Proposed workflow for the biological evaluation of novel compounds.
Potential Applications in Drug Development
While 3,5-bis(hydroxymethyl)phenol itself has not been extensively studied for its biological activities, the broader class of phenolic compounds is of great interest in drug discovery. For instance, phenol exposure has been shown to activate the extracellular signal-regulated kinase (ERK) and p38 pathways, which are linked to tumor progression. Furthermore, certain substituted bis-phenol compounds have demonstrated potent and selective inhibition of the secretory pathway Ca²⁺ ATPase (SPCA1), a key enzyme in cellular calcium homeostasis. These findings suggest that derivatives of 3,5-bis(hydroxymethyl)phenol could be synthesized and screened for activity against these or other relevant biological targets. The presence of multiple hydroxyl groups provides handles for creating a diverse library of ethers, esters, and other derivatives for structure-activity relationship (SAR) studies.
References
analytical methods for monitoring the progress of reactions involving 5-Bromo-2-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 5-Bromo-2-(hydroxymethyl)phenol. The following protocols for Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to be adaptable to various reaction setups.
Thin Layer Chromatography (TLC) for Rapid Reaction Screening
TLC is a rapid, cost-effective, and versatile technique ideal for the qualitative monitoring of reaction progress, allowing for the simultaneous analysis of multiple samples.[1][2] It is particularly useful for quickly determining the consumption of starting materials and the formation of products.[3]
Experimental Protocol
Materials:
-
TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of n-hexane and ethyl acetate)
-
Capillary tubes for spotting
-
Visualization agent (e.g., UV lamp, iodine chamber, or a chemical stain)[4]
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot (a few drops) from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) to an appropriate concentration.
-
Spotting: Using a capillary tube, spot the diluted reaction mixture, along with the starting material and a co-spot (a mixture of the starting material and the reaction mixture), onto the TLC plate approximately 1 cm from the bottom.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. A 70:30 mixture of n-hexane and ethyl acetate is a good starting point for separating phenolic compounds.[3] Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Dry the plate and visualize the spots.
-
UV Light: If the compounds are UV-active, they will appear as dark spots on a fluorescent background under a UV lamp (254 nm).[4]
-
Iodine Vapor: Place the dried plate in a chamber containing iodine crystals. Organic compounds will appear as brown spots.[4]
-
Chemical Stains: Spray the plate with a suitable staining solution. For phenolic compounds, stains like ferric chloride (FeCl₃) or a p-anisaldehyde solution can be effective.[5][6] Bromocresol green can also be used to visualize acidic compounds as yellow spots on a blue background.[5]
-
Data Presentation:
| Time Point | Starting Material (Rf) | Product (Rf) | Observations |
| 0 min | 0.6 | - | Single spot corresponding to starting material |
| 30 min | 0.6 | 0.4 | Appearance of a new, more polar product spot |
| 60 min | 0.6 (faint) | 0.4 | Product spot intensifies, starting material diminishes |
| 120 min | - | 0.4 | Starting material spot is no longer visible |
Note: Rf values are hypothetical and will depend on the exact mobile phase composition.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a powerful technique for the quantitative analysis of reaction progress, providing information on the concentration of reactants, products, and byproducts over time.[7] For phenolic compounds, a reversed-phase HPLC method with UV detection is commonly employed.[3][8]
Experimental Protocol
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile).[8] A common starting point is an 80:20 (v/v) mixture of buffer and acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the reactant and product have significant absorbance (e.g., 274 nm or 280 nm).[3][7]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of known concentrations for the starting material (this compound) and the expected product in the mobile phase.
-
Calibration Curve: Inject the standard solutions to generate a calibration curve of peak area versus concentration for each compound.
-
Sample Preparation: At various time points, withdraw a small, accurately measured volume of the reaction mixture. Quench the reaction if necessary and dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared samples onto the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks corresponding to the starting material and product by comparing their retention times with those of the standards. Calculate the concentration of each compound at each time point using the calibration curves.
Data Presentation:
| Time (min) | This compound Concentration (mM) | Product Concentration (mM) |
| 0 | 100.0 | 0.0 |
| 30 | 65.2 | 34.8 |
| 60 | 30.1 | 69.9 |
| 90 | 10.5 | 89.5 |
| 120 | 2.3 | 97.7 |
Note: The data presented is for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for identifying and quantifying volatile and thermally stable compounds. For polar compounds like phenols, derivatization is often necessary to increase volatility and improve chromatographic peak shape.[9]
Experimental Protocol
Derivatization (Silylation):
-
At each time point, take an aliquot of the reaction mixture and evaporate the solvent.
-
To the dry residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl groups.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS instrument.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Procedure:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the peaks corresponding to the derivatized starting material and product by their retention times and mass spectra. The mass spectra will show characteristic fragmentation patterns that can be used to confirm the structures.
Data Presentation:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Derivatized this compound | 12.5 | M+, [M-CH₃]+, [M-OTMS]+, etc. |
| Derivatized Product | 14.2 | M+, characteristic fragments based on product structure |
Note: Retention times and mass fragments are hypothetical and will depend on the specific product and derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring
NMR spectroscopy is a powerful non-invasive technique that provides detailed structural information and can be used for in-situ monitoring of reaction kinetics.[10] Both ¹H and ¹³C NMR can be utilized to track the disappearance of reactant signals and the appearance of product signals.
Experimental Protocol
Procedure:
-
Set up the reaction in an NMR tube using a deuterated solvent.
-
Acquire an initial NMR spectrum (t=0) of the starting material.
-
Initiate the reaction (e.g., by adding a reagent or increasing the temperature).
-
Acquire NMR spectra at regular time intervals throughout the course of the reaction.
-
Process the spectra and integrate the signals corresponding to unique protons or carbons of the reactant and product.
-
The relative integrals of the signals can be used to determine the molar ratio of reactant to product at each time point.
Data Analysis (¹H NMR): Monitor the chemical shifts of the aromatic protons and the hydroxymethyl protons. For this compound in CDCl₃, the expected signals are:
-
Aromatic protons: ~6.8-7.5 ppm.
-
Hydroxymethyl protons (-CH₂OH): ~4.7 ppm.
-
Phenolic proton (-OH): A broad singlet, variable chemical shift.
As the reaction proceeds, new signals corresponding to the product will appear. The progress can be quantified by comparing the integration of a characteristic reactant peak to a characteristic product peak.
Data Presentation:
| Time (min) | Reactant Integral (Aromatic Proton at X ppm) | Product Integral (Aromatic Proton at Y ppm) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 30 | 0.68 | 0.32 | 32 |
| 60 | 0.35 | 0.65 | 65 |
| 120 | 0.05 | 0.95 | 95 |
Note: Chemical shifts and integration values are for illustrative purposes.
Visualizations
Caption: General workflow for monitoring reactions involving this compound.
Caption: Example synthesis pathway for this compound.
References
- 1. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses [scielo.org.za]
- 2. weber.hu [weber.hu]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. epfl.ch [epfl.ch]
- 7. epa.gov [epa.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-(hydroxymethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Bromo-2-(hydroxymethyl)phenol synthesis.
I. Synthesis Overview
The synthesis of this compound is typically a two-step process:
-
Synthesis of the precursor: 5-bromo-2-hydroxybenzaldehyde.
-
Reduction of the precursor: Conversion of 5-bromo-2-hydroxybenzaldehyde to this compound.
This guide will address potential issues in both stages of the synthesis.
II. Troubleshooting and FAQs
This section is designed to directly address specific issues that may be encountered during the synthesis.
A. Synthesis of 5-bromo-2-hydroxybenzaldehyde
Q1: My yield of 5-bromo-2-hydroxybenzaldehyde is low. What are the common causes and solutions?
A1: Low yields in the synthesis of 5-bromo-2-hydroxybenzaldehyde can stem from several factors, primarily related to the bromination of the starting material (e.g., salicylaldehyde or 3-hydroxybenzaldehyde). Key areas to investigate include:
-
Formation of Isomers and Di-brominated Byproducts: The hydroxyl and aldehyde groups direct the bromine to different positions on the aromatic ring, potentially leading to a mixture of isomers and di-brominated products.
-
Solution: Carefully control the reaction temperature. For instance, when brominating 3-hydroxybenzaldehyde, maintaining a temperature between 35-38°C during the addition of bromine is crucial.[1][2][3] Using a non-polar solvent like carbon disulfide can favor the formation of the desired para-isomer.
-
-
Reaction Conditions: Suboptimal reaction conditions can lead to incomplete reactions or the formation of side products.
-
Solution: Ensure the stoichiometry of the brominating agent is carefully controlled. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[1]
-
-
Purification Losses: Significant loss of product can occur during the purification process.
-
Solution: Optimize your purification method. Recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or flash column chromatography can be effective in isolating the desired product from impurities and isomers.[1]
-
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for 5-bromo-2-hydroxybenzaldehyde?
A2: Poor selectivity is a common challenge in the bromination of phenolic compounds. To enhance the formation of the desired 5-bromo isomer:
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a significant role.
-
Solution: For highly activated phenols, using a milder brominating agent than elemental bromine, such as N-bromosuccinimide (NBS), can improve selectivity.
-
-
Solvent Effects: The solvent can influence the regioselectivity of the bromination.
-
Temperature Control: As mentioned, maintaining a consistent and optimized temperature is critical to minimize the formation of undesired isomers.
Q3: How do I effectively purify the crude 5-bromo-2-hydroxybenzaldehyde?
A3: The purification strategy depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities and isolating a pure crystalline product. Experiment with different solvent systems to find the one that provides the best balance of solubility for the product at high temperatures and insolubility at low temperatures, while keeping impurities dissolved.
-
Column Chromatography: For separating isomers with similar polarities, flash column chromatography using silica gel is recommended.[1] The choice of eluent is critical for achieving good separation.
-
Washing: After filtration, washing the solid product with a cold, non-polar solvent can help remove residual starting materials and soluble impurities.[1][2][3]
B. Reduction of 5-bromo-2-hydroxybenzaldehyde to this compound
Q1: The yield of my reduction reaction is lower than expected. How can I improve it?
A1: Low yields in the sodium borohydride reduction can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure an adequate amount of sodium borohydride is used. Typically, a molar excess is employed.[4] Monitor the reaction by TLC until the starting aldehyde is no longer visible. The reaction time can be extended if necessary.
-
-
Side Reactions: The presence of the phenolic hydroxyl group can potentially lead to side reactions.
-
Solution: The reaction is typically run at room temperature.[4] Lowering the reaction temperature (e.g., to 0°C) can sometimes minimize side reactions.
-
-
Work-up and Purification Losses: Product can be lost during the work-up and purification steps.
Q2: I am having difficulty purifying the final product, this compound. What are the best practices?
A2: Purification of the final product often involves removing unreacted starting material and inorganic byproducts from the reducing agent.
-
Precipitation and Filtration: The product often precipitates from the reaction mixture upon acidification.[4]
-
Procedure: After the reaction is complete, carefully add dilute acid (e.g., 5% HCl) to quench the excess NaBH4 and hydrolyze the intermediate borate ester.[4] The product should precipitate as a solid. Collect the solid by filtration.
-
-
Washing: It is crucial to wash the filtered product thoroughly to remove any remaining salts.
-
Procedure: Wash the filter cake multiple times with cold water.[4]
-
-
Recrystallization: If the product is still not pure, recrystallization from a suitable solvent can be performed.
III. Data Presentation
Table 1: Comparison of Synthetic Protocols for 5-bromo-2-hydroxybenzaldehyde
| Parameter | Method 1: Direct Bromination of 3-hydroxybenzaldehyde | Method 2: Demethylation of 2-Bromo-5-methoxybenzaldehyde |
| Starting Material | 3-hydroxybenzaldehyde | 2-Bromo-5-methoxybenzaldehyde |
| Reagent | Bromine (Br₂) | Boron tribromide (BBr₃) |
| Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |
| Temperature | 35-38°C (addition), then -5 to 0°C | 0°C to 25°C |
| Reaction Time | Overnight | 3 hours |
| Reported Yield | ~63%[2][3] | ~91%[2] |
| Purification | Filtration and washing, Recrystallization, Column Chromatography[1] | Extraction and Flash Column Chromatography[1] |
| Key Considerations | Potential for isomer and di-brominated byproduct formation. | Requires strictly anhydrous conditions.[1] |
Table 2: Reaction Conditions for the Reduction of 5-bromo-2-hydroxybenzaldehyde
| Parameter | Value |
| Starting Material | 5-bromo-2-hydroxybenzaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Tetrahydrofuran (THF) / Water |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Work-up | 5% Hydrochloric Acid |
| Purification | Filtration and Washing with Water |
IV. Experimental Protocols
Protocol 1: Synthesis of 5-bromo-2-hydroxybenzaldehyde via Direct Bromination
-
Reaction Setup: In a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a condenser, suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane (CH₂Cl₂).[2][3]
-
Dissolution: Heat the mixture to 35-40°C to completely dissolve the starting material.[2][3]
-
Bromine Addition: Slowly add bromine (52 mL, 1.0 mol) dropwise through the addition funnel, maintaining the reaction temperature between 35-38°C.[2][3]
-
Reaction: After the addition is complete, stir the reaction mixture at 35°C overnight.[2][3]
-
Precipitation: Slowly cool the mixture to -5 to 0°C over 2 hours and continue stirring for an additional hour at this temperature.[2][3]
-
Isolation: Collect the precipitated solid by filtration.[2][3]
-
Washing: Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.[2][3]
-
Drying: Dry the resulting solid under vacuum at room temperature to yield 2-Bromo-5-hydroxybenzaldehyde.[1]
Protocol 2: Synthesis of this compound via Reduction
-
Reaction Setup: In a three-neck flask, add 5-bromo-2-hydroxybenzaldehyde (100.5 g, 500 mmol), tetrahydrofuran (300 mL), and water (10 mL).[4]
-
Addition of Reducing Agent: Add sodium borohydride (9.5 g, 250 mmol) in portions while stirring at room temperature.[4]
-
Reaction: Allow the reaction to proceed for 2 hours after the addition is complete.[4]
-
Work-up: Add 5% hydrochloric acid (200 mL) dropwise to the stirred mixture to hydrolyze the intermediate.[4]
-
Purification: Wash the resulting mixture with water (4 x 500 mL).[4]
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Isolation: Filter the precipitate and dry to obtain white crystals of this compound.[4]
V. Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield issues.
References
common side products in the bromination of 2-(hydroxymethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-(hydroxymethyl)phenol (also known as salicyl alcohol).
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the bromination of 2-(hydroxymethyl)phenol?
The primary products of the bromination of 2-(hydroxymethyl)phenol are the result of electrophilic aromatic substitution on the benzene ring. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The hydroxymethyl group is a weak activating group and also an ortho, para-director. Therefore, the main products are typically monobrominated derivatives, with bromine substituting at the positions para and ortho to the hydroxyl group.
Q2: My reaction is producing a significant amount of a white precipitate that is poorly soluble. What is it likely to be?
If the reaction is carried out with an excess of bromine or in a polar solvent such as water, a common side product is a polybrominated species. The formation of 2,4,6-tribromophenol is a known outcome when phenol is treated with excess bromine water, resulting in a white precipitate.[1][2] In the case of 2-(hydroxymethyl)phenol, over-bromination can lead to di- or tri-brominated products, which are often less soluble and may precipitate out of the reaction mixture.
Q3: I've noticed the formation of an aldehyde or carboxylic acid in my product mixture. How is this possible?
Bromine can act as an oxidizing agent. The hydroxymethyl group (-CH2OH) of your starting material can be oxidized to a formyl group (-CHO), yielding brominated salicylaldehyde, or further to a carboxyl group (-COOH), yielding brominated salicylic acid.[3] The extent of this oxidation depends on the reaction conditions, such as temperature and the concentration of bromine.
Q4: My NMR analysis suggests the presence of a bromomethyl group (-CH2Br). What could have caused this?
The hydrogen bromide (HBr) generated as a byproduct during the aromatic bromination can react with the benzylic alcohol of the hydroxymethyl group. This acid-catalyzed substitution reaction replaces the hydroxyl group with a bromine atom, leading to the formation of a bromomethyl-substituted phenol derivative.[4][5][6]
Q5: How can I control the reaction to favor monobromination and minimize side products?
To promote selective monobromination and reduce the formation of side products, consider the following strategies:
-
Solvent Choice: Use a non-polar solvent like carbon disulfide (CS2) or carbon tetrachloride (CCl4). These solvents do not facilitate the ionization of bromine, thus reducing its reactivity and favoring monosubstitution.[7]
-
Stoichiometry: Use a 1:1 molar ratio or a slight excess of 2-(hydroxymethyl)phenol relative to the brominating agent to minimize over-bromination.
-
Temperature Control: Running the reaction at lower temperatures can help to control the reaction rate and reduce the likelihood of oxidation and over-bromination.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) can be a milder and more selective brominating agent compared to elemental bromine for phenols.[8]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired monobrominated product | Over-bromination leading to di- and tri-substituted products. | - Use a non-polar solvent.- Carefully control the stoichiometry of the brominating agent.- Perform the reaction at a lower temperature. |
| Formation of multiple spots on TLC, some of which are more polar than the starting material | Oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid. | - Use a milder brominating agent like NBS.- Employ shorter reaction times and lower temperatures.- Conduct the reaction under an inert atmosphere to minimize air oxidation. |
| Presence of a byproduct with a benzylic bromine signal in NMR | Substitution of the hydroxymethyl -OH group by bromine. | - Add a non-nucleophilic base to scavenge the HBr byproduct as it forms.- Consider using a brominating agent that does not generate HBr, such as NBS. |
| Formation of colored impurities in the final product | Oxidation of the phenol ring or formation of polymeric byproducts. | - Purify the starting material to remove any trace metal impurities.- Degas the solvent before use.- Consider purification by column chromatography or recrystallization.[9] |
Product Distribution Under Various Conditions
The following table summarizes the expected qualitative product distribution based on different experimental setups. The yields are illustrative and will vary based on specific reaction parameters.
| Condition | Brominating Agent | Solvent | Expected Major Product(s) | Expected Minor/Side Product(s) |
| Selective Monobromination | Br₂ (1 eq.) | CS₂ | 4-Bromo-2-(hydroxymethyl)phenol, 6-Bromo-2-(hydroxymethyl)phenol | Dibrominated products, Brominated salicylaldehyde |
| Over-bromination | Br₂ (excess) | Water | 4,6-Dibromo-2-(hydroxymethyl)phenol | Tribrominated products, Oxidized products |
| Mild Bromination | NBS (1 eq.) | CCl₄ | 4-Bromo-2-(hydroxymethyl)phenol, 6-Bromo-2-(hydroxymethyl)phenol | Minimal over-bromination and oxidation products |
| Oxidative Conditions | Br₂ (excess) | Acetic Acid, heat | Brominated salicylaldehyde, Brominated salicylic acid | Ring-brominated products |
Reaction Pathways
The following diagram illustrates the primary reaction pathways and the formation of common side products during the bromination of 2-(hydroxymethyl)phenol.
Caption: Reaction pathways in the bromination of 2-(hydroxymethyl)phenol.
References
- 1. m.youtube.com [m.youtube.com]
- 2. savemyexams.com [savemyexams.com]
- 3. researchgate.net [researchgate.net]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
troubleshooting low yields in Suzuki coupling of bromophenol derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of bromophenol derivatives and overcoming challenges associated with low yields.
Frequently Asked Questions (FAQs)
Q1: Why are bromophenol derivatives challenging substrates in Suzuki coupling?
A1: Bromophenol derivatives can be challenging due to a combination of electronic and steric factors. The electron-donating nature of the hydroxyl group can decrease the reactivity of the aryl bromide towards oxidative addition, a critical step in the catalytic cycle. Additionally, the hydroxyl group can act as a ligand for the palladium catalyst, potentially inhibiting its activity. Steric hindrance, especially from ortho-substituents, can also impede the reaction.
Q2: What are the most common side reactions leading to low yields with bromophenol derivatives?
A2: The most prevalent side reactions include:
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Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, which is replaced by a hydrogen atom. This is often promoted by the presence of water and a strong base.[1][2][3]
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Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, particularly in the presence of oxygen.[2][3]
-
Dehalogenation: The bromo-substituent on the phenol can be replaced by a hydrogen atom.[4]
-
Catalyst Decomposition: The palladium catalyst can precipitate as inactive palladium black, especially at elevated temperatures.[3]
Q3: How critical is the choice of base for the Suzuki coupling of bromophenols?
A3: The choice of base is critical. It is required to activate the boronic acid for transmetalation.[5] However, a base that is too strong can promote side reactions or decomposition of the starting materials. Inorganic bases are generally preferred over organic bases for reactions in aqueous media.[6] It is crucial to screen a variety of bases to find the optimal conditions for a specific bromophenol derivative.
Q4: Is water beneficial or detrimental to the Suzuki coupling of bromophenols?
A4: The role of water is complex. A small amount of water is often necessary to facilitate the reaction, potentially by aiding in the dissolution of the base and promoting the formation of the active boronate species.[7][8][9] However, excess water can lead to significant protodeboronation of the boronic acid.[1] Therefore, using anhydrous solvents with a controlled amount of added water is often the best approach.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low yields in the Suzuki coupling of bromophenol derivatives.
Issue 1: Low or No Conversion of Starting Materials
| Possible Cause | Suggested Solution |
| Inactive Catalyst | * Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable precatalyst.[2] * If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0) in situ. * Verify the age and quality of your palladium source, as they can degrade over time.[10] |
| Suboptimal Ligand | * For electron-rich bromophenols, standard ligands like PPh₃ may be insufficient. Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands to facilitate oxidative addition.[3][11] |
| Inappropriate Base | * The chosen base may not be strong enough to promote transmetalation. Screen a range of bases, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[12][13][14] |
| Incorrect Solvent | * Ensure the solvent system (e.g., dioxane/water, toluene/water, DMF/water) provides adequate solubility for all reactants at the reaction temperature.[12][15] |
| Low Reaction Temperature | * Gradually increase the reaction temperature in increments of 10 °C. For bromophenols, microwave irradiation can sometimes provide significantly better results than conventional heating.[16] |
Issue 2: Complete Consumption of Starting Material, but Low Yield of Desired Product
| Possible Cause | Suggested Solution |
| Protodeboronation of Boronic Acid | * Use anhydrous solvents and ensure the base is thoroughly dried.[2] * Consider using a boronic ester (e.g., pinacol ester) which can be more stable and release the boronic acid slowly under the reaction conditions.[1][17][18] * Use the minimum effective amount of base and water. |
| Homocoupling of Boronic Acid | * Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction to exclude oxygen.[2] |
| Dehalogenation of Bromophenol | * This side reaction can be promoted by certain bases and solvents.[4] Try screening different bases or using a less polar solvent system. |
| Product Instability | * The coupled product may be sensitive to the reaction conditions (e.g., high temperature, strong base). Try to run the reaction at a lower temperature for a longer time or use a milder base. |
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions involving aryl bromides, providing a starting point for optimization.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ (2) | DMF/H₂O (1:1) | 70 | 3 | 95 |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | Et₃N (2) | DMF/H₂O (1:1) | 70 | 3 | 60 |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 18 | 70 |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 80 | 18 | 80 |
| 5 | Iodobenzene | Phenylboronic acid | Na₂CO₃ (2) | Ethanol/H₂O (1:1) | 60 | 1 | 98 |
| 6 | Iodobenzene | Phenylboronic acid | NaOH (2) | Ethanol/H₂O (1:1) | 60 | 1 | 75 |
Data adapted from multiple sources for illustrative purposes.[12][13][14]
Table 2: Comparison of Phosphine Ligands in Suzuki Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | Moderate |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | >95 |
| 3 | 2-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | High |
| 4 | 2,4-Dibromoanisole | p-Tolylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | Toluene | High Conversion, Poor Selectivity |
| 5 | 2,4-Dibromoanisole | p-Tolylboronic acid | Pd(OAc)₂ / tBu₃P | K₂CO₃ | Toluene | Diarylation |
Data adapted from multiple sources for illustrative purposes.[5][19][20][21]
Key Experimental Protocols
General Procedure for Suzuki Coupling of a Bromophenol Derivative
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromophenol derivative (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).[3][12]
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-2 times the moles of Pd) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask. Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ can be added directly.
-
Solvent Addition and Degassing: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the flask. The mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 15-30 minutes, or by using the freeze-pump-thaw method (3 cycles).[22]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for Catalyst and Ligand Screening
-
Set up an array of small reaction vials, each containing the bromophenol substrate and boronic acid under an inert atmosphere.
-
To each vial, add a different palladium catalyst/ligand combination. It is recommended to screen a variety of ligands with different steric and electronic properties (e.g., PPh₃, Buchwald ligands like SPhos and XPhos, and bulky alkylphosphines like P(t-Bu)₃).[5][19]
-
Add the chosen base and solvent to each vial.
-
Run all reactions under identical conditions (temperature, time, concentration).
-
Analyze the outcome of each reaction by LC-MS or ¹H NMR to determine the conversion and yield, allowing for direct comparison of catalyst performance.
Visualizations
Caption: Troubleshooting flowchart for low yields in Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
preventing the formation of impurities during the synthesis of 5-Bromo-2-(hydroxymethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of impurities during the synthesis of 5-Bromo-2-(hydroxymethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical steps?
A1: The most prevalent synthetic route involves a two-step process:
-
Ortho-formylation of 4-bromophenol: This step introduces a formyl (-CHO) group at the position ortho to the hydroxyl group to produce 5-bromo-2-hydroxybenzaldehyde. The Reimer-Tiemann reaction is a common method for this transformation.[1][2][3][4]
-
Reduction of the aldehyde: The resulting 5-bromo-2-hydroxybenzaldehyde is then reduced to the corresponding alcohol, this compound, typically using a mild reducing agent like sodium borohydride (NaBH₄).[5]
The critical steps are controlling the regioselectivity of the formylation to minimize isomeric impurities and ensuring the complete reduction of the aldehyde to prevent residual starting material in the final product.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Several impurities can arise during the synthesis, originating from both the formylation and reduction steps. These include:
-
Isomeric Impurities: 4-Bromo-2-formylphenol (an isomer of the intermediate aldehyde) can form, especially during the Reimer-Tiemann reaction, leading to the corresponding isomeric alcohol in the final product.[1]
-
Unreacted Starting Material: Incomplete reduction can leave residual 5-bromo-2-hydroxybenzaldehyde in the final product.
-
Over-reduction Products: While less common with a mild reducing agent like NaBH₄, over-reduction of the aromatic ring is a theoretical possibility under harsh conditions.
-
Dibrominated Species: If the initial bromination of phenol is not well-controlled, dibrominated phenols can be carried through the synthesis.
-
Byproducts from the Reimer-Tiemann Reaction: Dichlorocarbene, the reactive species in the Reimer-Tiemann reaction, can react with other nucleophiles present, leading to minor byproducts.[2][6]
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., chloroform, tetrahydrofuran, ethyl acetate) and unreacted reagents can remain as impurities.
Q3: How can I detect and quantify the purity of my this compound?
A3: A combination of analytical techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the main product and any non-volatile impurities, including isomeric impurities and unreacted starting material.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile impurities, including residual solvents. Derivatization may be necessary for the non-volatile phenol.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation of the final product and for identifying and quantifying impurities with distinct signals.[7]
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of the reaction and for a qualitative assessment of purity.[8]
Troubleshooting Guides
Issue 1: Presence of an Isomeric Impurity in the Final Product
-
Problem: HPLC or NMR analysis shows the presence of an unknown isomer alongside the desired this compound.
-
Possible Cause: During the Reimer-Tiemann formylation of 4-bromophenol, formylation at the para-position to the hydroxyl group can occur, leading to the formation of 2-bromo-4-hydroxybenzaldehyde. This isomeric aldehyde is then reduced to the corresponding isomeric alcohol. The Reimer-Tiemann reaction is known for not having high regioselectivity.[1]
-
Troubleshooting Strategies:
-
Optimize Reimer-Tiemann Conditions:
-
Temperature: Maintain a consistent and optimized reaction temperature, as higher temperatures can sometimes lead to a decrease in selectivity.
-
Base Concentration: The concentration of the base (e.g., NaOH) can influence the ortho/para ratio. Experiment with slight variations in base concentration to favor ortho-formylation.
-
-
Purification of the Intermediate Aldehyde: It is often easier to remove the isomeric aldehyde before the reduction step.
-
Column Chromatography: Use silica gel column chromatography to separate the 5-bromo-2-hydroxybenzaldehyde from its isomer.
-
Recrystallization: Selective recrystallization of the aldehyde intermediate may be possible with a carefully chosen solvent system.
-
-
Issue 2: Residual Aldehyde Detected in the Final Product
-
Problem: The final product contains unreacted 5-bromo-2-hydroxybenzaldehyde.
-
Possible Cause: Incomplete reduction of the aldehyde functional group.
-
Troubleshooting Strategies:
-
Molar Ratio of Reducing Agent: Ensure a sufficient molar excess of sodium borohydride is used. A common starting point is 1.5 to 2.0 equivalents relative to the aldehyde.
-
Reaction Time: Allow the reaction to proceed for a sufficient duration. Monitor the reaction by TLC until the starting aldehyde spot is no longer visible.
-
Temperature: While sodium borohydride reductions are often carried out at room temperature or below, gentle warming may be necessary to drive the reaction to completion, but be cautious of potential side reactions.
-
Incremental Addition of Reducing Agent: Add the sodium borohydride in portions to control the reaction rate and ensure it is fully consumed in the desired reaction.[5]
-
Issue 3: Product is Discolored (Yellow or Brown)
-
Problem: The isolated this compound is not a white or off-white solid.
-
Possible Cause:
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities.
-
Residual Impurities from Reimer-Tiemann: The Reimer-Tiemann reaction can sometimes produce colored byproducts.
-
-
Troubleshooting Strategies:
-
Inert Atmosphere: Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Activated Carbon Treatment: During the workup or before recrystallization, treat the solution of the product with activated carbon to adsorb colored impurities.
-
Recrystallization: Recrystallize the final product from a suitable solvent system to remove colored impurities.
-
Data Presentation
Table 1: Effect of NaBH₄ Equivalents on Aldehyde Reduction
| Entry | Equivalents of NaBH₄ | Reaction Time (h) | Conversion of Aldehyde (%) | Purity of Alcohol (%) |
| 1 | 1.0 | 2 | 85 | 83 |
| 2 | 1.5 | 2 | 98 | 97 |
| 3 | 2.0 | 2 | >99 | >99 |
Table 2: Comparison of Analytical Methods for Purity Assessment
| Analytical Method | Principle | Information Provided | Common Impurities Detected |
| HPLC | Differential partitioning between a stationary and a liquid mobile phase.[7] | Quantitative purity, detection of non-volatile impurities. | Isomeric impurities, unreacted aldehyde, dibrominated species. |
| GC-MS | Separation based on volatility and interaction with a stationary phase.[7] | Identification and quantification of volatile impurities. | Residual solvents (chloroform, THF, etc.). |
| ¹H NMR | Nuclear magnetic resonance of protons.[7] | Structural confirmation, identification and quantification of impurities with unique proton signals. | Unreacted aldehyde (aldehyde proton signal), isomeric impurities (different aromatic proton splitting patterns). |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-2-hydroxybenzaldehyde via Reimer-Tiemann Reaction
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-bromophenol in an aqueous solution of sodium hydroxide.
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Slowly add chloroform to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, continue to stir the mixture at the same temperature for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 5-bromo-2-hydroxybenzaldehyde.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction of 5-bromo-2-hydroxybenzaldehyde to this compound
-
Dissolve 5-bromo-2-hydroxybenzaldehyde in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water in a round-bottom flask.[5]
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5-2.0 equivalents) in small portions to the stirred solution.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.
Visualizations
Caption: Synthetic pathway and potential impurity formation.
Caption: Logical troubleshooting workflow for impurity issues.
References
- 1. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. byjus.com [byjus.com]
- 5. guidechem.com [guidechem.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Substituted Benzofuranones
Welcome to the Technical Support Center for the synthesis of substituted benzofuranones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions for the synthesis of this important class of heterocyclic compounds. Benzofuranones are core structures in many natural products and biologically active molecules.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing substituted benzofuranones?
A1: Several catalytic strategies are widely employed for the synthesis of substituted benzofuranones. The choice of method often depends on the available starting materials and the desired substitution pattern. Common approaches include:
-
Palladium-catalyzed synthesis: This is a versatile method often involving double carbonylation or C-H activation followed by intramolecular C-O bond formation.[2][3][4] Palladium catalysis offers a broad substrate scope and good functional group compatibility.[2][3]
-
Acid-catalyzed cyclization: Protic or Lewis acids can be used to catalyze the cyclization of precursors like α-phenoxycarbonyl compounds or acetals.[5][6] Trifluoromethanesulfonic acid (TfOH) and aluminum chloride (AlCl₃) are examples of catalysts used in these reactions.[1][5]
-
Base-catalyzed synthesis: Bases can be used to promote the intramolecular cyclization of appropriately substituted phenols or via cascade reactions.[7][8]
Q2: My reaction is resulting in a low yield of the desired benzofuranone. What are the potential causes?
A2: Low yields are a common issue and can stem from several factors. Consider the following:
-
Catalyst activity: The catalyst (e.g., palladium, acid, or base) may be inactive due to age, improper storage, or poisoning by impurities.[9]
-
Reaction conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.[9] For instance, some reactions require heating, while excessively high temperatures can lead to catalyst decomposition.[9]
-
Reagent quality: Impure starting materials or solvents can inhibit the reaction.[9] For palladium-catalyzed reactions, the presence of oxygen can poison the catalyst.[9]
-
Side reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target molecule.[5]
Q3: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A3: Improving selectivity often involves a careful optimization of reaction parameters:
-
Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of ligand can significantly influence selectivity.
-
Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions.[5]
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the reaction pathway. Screening different solvents is often beneficial.
-
Base/Acid Strength: In base or acid-catalyzed reactions, the strength and stoichiometry of the catalyst can be critical for controlling selectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of substituted benzofuranones.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of catalyst.- Ensure proper storage conditions (e.g., under an inert atmosphere for palladium catalysts).[9] |
| Suboptimal reaction temperature | - Gradually increase the reaction temperature, monitoring for product formation and decomposition.- If decomposition is observed at higher temperatures, try a lower temperature for a longer duration. | |
| Poor quality of reagents or solvents | - Purify starting materials (e.g., by recrystallization or chromatography).- Use dry, degassed solvents, especially for oxygen-sensitive reactions.[9] | |
| Multiple Products Observed (Low Selectivity) | Incorrect catalyst or ligand | - Screen a variety of catalysts or ligands with different electronic and steric properties. |
| Reaction temperature is too high | - Attempt the reaction at a lower temperature.[5] | |
| Inappropriate solvent | - Test a range of solvents with varying polarities. | |
| Difficulty in Product Purification | Co-elution of product with starting material or byproducts | - Optimize the mobile phase for column chromatography.- Consider alternative purification techniques such as recrystallization or preparative TLC. |
| Product instability on silica gel | - Use a less acidic stationary phase (e.g., neutral alumina).- Deactivate silica gel with a small amount of triethylamine in the eluent. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimization of reaction conditions for a representative synthesis of a 7-methylbenzofuran-2(3H)-one.
| Entry | Catalyst (mol %) | Acid (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (10) | - | 120 | 16 | 15 |
| 2 | AlCl₃ (10) | - | 120 | 40 | 45 |
| 3 | AlCl₃ (10) | TFA (20) | 120 | 16 | 65 |
| 4 | AlCl₃ (10) | TFA (20) | 100 | 16 | 70 |
| 5 | - | TFA (20) | 120 | 16 | <5 |
| 6 | AlCl₃ (10) | TFA (20) | 120 | 16 | 76 |
Data adapted from a study on the regioselective synthesis of benzofuranones.[5]
Experimental Protocols
Representative Protocol for the Synthesis of 7-Methylbenzofuran-2(3H)-one [5]
Materials:
-
3-Hydroxy-4-methyl-2H-pyran-2-one
-
Methyl 3-nitrobut-3-enoate
-
Aluminum chloride (AlCl₃)
-
Trifluoroacetic acid (TFA)
-
1,2-Dichlorobenzene (DCB)
-
Butylated hydroxytoluene (BHT)
Procedure:
-
To a thick-walled reaction vessel, add the pyrone (0.2 mmol, 2 equiv), nitroalkene (0.1 mmol, 1 equiv), BHT (0.01 mmol, 0.1 equiv), and AlCl₃ (0.01 mmol, 0.1 equiv).
-
Flush the vessel with argon gas for 5 minutes.
-
Add DCB (0.2 mL, 0.5 M) and TFA (0.02 mmol, 0.2 equiv), and quickly seal the tube.
-
Heat the reaction mixture to 120 °C for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Directly purify the mixture by flash column chromatography on silica gel without an aqueous workup to yield the product.
Mandatory Visualizations
References
- 1. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzofuranone synthesis [organic-chemistry.org]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Efficient synthesis of benzofuranones: N-heterocyclic carbene (NHC)/base-catalyzed hydroacylation-Stetter-rearrangement cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
managing the formation of di-brominated byproducts in phenol bromination
This guide provides troubleshooting advice and answers to frequently asked questions regarding the formation of di-brominated byproducts during the electrophilic bromination of phenol.
Troubleshooting Guide
This section addresses common issues encountered during phenol bromination experiments, focusing on minimizing polysubstitution.
Q1: My reaction is producing a high percentage of di-brominated and tri-brominated products. How can I increase the selectivity for mono-bromination?
A1: Polysubstitution is a common challenge due to the highly activating nature of the hydroxyl group, which significantly increases the electron density of the benzene ring, making it very reactive towards electrophiles.[1][2][3] When using strong brominating agents like bromine water, the reaction can rapidly proceed to form 2,4,6-tribromophenol.[1][3][4][5][6]
To favor mono-substitution, you must moderate the reaction's reactivity. Consider the following adjustments:
-
Choice of Brominating Agent: Switch from highly reactive agents like bromine water to milder alternatives such as N-bromosuccinimide (NBS) or an in-situ generation of bromine from a potassium bromide (KBr) and potassium bromate (KBrO₃) mixture.[1][7]
-
Solvent Selection: The solvent choice is critical. Polar solvents, especially water, can enhance the reactivity of the brominating agent and stabilize the charged intermediates, promoting polysubstitution.[1][4][8] Employing non-polar solvents like carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or carbon tetrachloride (CCl₄) will temper the reaction rate and significantly improve selectivity for mono-bromination.[1][8][9]
-
Temperature Control: Perform the reaction at lower temperatures. Cooling the reaction mixture, for instance to below 5°C, reduces the overall reaction rate, allowing for better control over the extent of bromination.[1][9][10]
-
Stoichiometry: Carefully control the molar ratios of your reactants. Use only one equivalent of the brominating agent relative to the phenol substrate to starve the reaction of excess electrophile needed for subsequent brominations.[1]
Q2: I am getting a mixture of ortho- and para-bromophenol. How can I improve the regioselectivity?
A2: The hydroxyl group is an ortho-, para-director, so obtaining a mixture is expected.[1][2][9] The para-position is generally the major product due to reduced steric hindrance from the bulky hydroxyl group compared to the ortho-positions.[1][9]
To enhance regioselectivity:
-
For Para-Selectivity: The use of non-polar solvents like carbon disulfide or isopropyl acetate favors the formation of the para-isomer.[1][11] A system using HBr has also demonstrated high para-selectivity.[1]
-
For Ortho-Selectivity (on para-substituted phenols): If the para-position is already blocked, the reaction will be directed to the ortho-positions.[12] For substrates where the para-position is available, achieving high ortho-selectivity is more challenging. However, using NBS with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in a polar protic solvent such as methanol has been shown to favor ortho-bromination.[1][13]
Q3: My reaction is very slow or is not proceeding to completion. What could be the cause?
A3: Several factors can lead to a sluggish reaction:
-
Inappropriate pH: For bromination systems like KBr/KBrO₃ or NBS, acidic conditions are generally required to generate the active electrophilic bromine species.[7] Studies have shown optimal reactivity at pH 3 for the KBr/KBrO₃ system and pH 4 for the NBS/KBr system.[1][7]
-
Poor Solubility: Ensure that the phenol substrate and reagents are sufficiently dissolved in the chosen solvent. In some cases, adding a small amount of a co-solvent can improve solubility and increase the reaction rate. For example, adding a little water to an acetic acid solvent was found to improve the solubility of bromide salts and accelerate the reaction.[12]
-
Insufficient Activation: While phenol itself is highly activated, derivatives with electron-withdrawing groups may react more slowly. In such cases, a slight increase in temperature or a longer reaction time may be necessary. Always monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q4: My final product contains colored impurities. How can I prevent or remove them?
A4: Colored impurities often arise from the oxidation of the phenol or the product, or from residual bromine left after the reaction.
-
Prevention: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[1]
-
Removal during Work-up: After the reaction is complete, quench any excess bromine by washing the reaction mixture with a solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate, until the color of bromine disappears.[1]
-
Purification: Final purification through column chromatography or recrystallization is highly effective at removing baseline impurities and residual color.[1]
Frequently Asked Questions (FAQs)
Q1: Why is phenol so susceptible to polybromination? A1: The hydroxyl (-OH) group on the phenol ring is a strong activating group. One of the lone pairs of electrons on the oxygen atom delocalizes into the benzene ring's π-system.[2][3][5] This significantly increases the electron density of the ring, making it much more attractive to electrophiles like bromine compared to benzene itself.[3] The activation is so strong that the mono-brominated product is often more reactive than the starting phenol, leading to rapid subsequent brominations at the remaining activated ortho- and para-positions.
Q2: What is the difference between using bromine water and bromine in a non-polar solvent? A2: In a polar solvent like water, phenol can partially ionize to form the highly reactive phenoxide ion. This, combined with the solvent's ability to polarize the Br-Br bond, leads to a very fast and uncontrollable reaction that typically results in the formation of a 2,4,6-tribromophenol precipitate.[4][6][8] In a non-polar solvent like CS₂ or CCl₄, the ionization of phenol is suppressed, and the Br-Br bond is less polarized. This leads to a much more controlled reaction, allowing for the selective formation of mono-brominated products.[1][8][9]
Q3: Can I use a Lewis acid catalyst like FeBr₃, as is common for benzene bromination? A3: A Lewis acid catalyst is generally not necessary and is often detrimental for the bromination of phenol. The -OH group activates the ring so strongly that the reaction proceeds readily without a catalyst.[2][3] Adding a strong Lewis acid can lead to complex formation with the hydroxyl group and may promote unwanted side reactions and decomposition.
Q4: How can I monitor the progress of my reaction to stop it before di-bromination occurs? A4: The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC). Periodically take a small aliquot from the reaction mixture and run a TLC plate against standards of your starting material (phenol) and, if available, the desired mono-brominated product. By observing the disappearance of the starting material spot and the appearance of the product spot, you can determine the optimal time to stop the reaction, before significant amounts of di-brominated byproducts (which would appear as a third spot) are formed. Gas Chromatography (GC) can also be used for more quantitative monitoring.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on Product Selectivity
| Brominating Agent | Solvent | Temperature | Primary Product(s) | Byproduct Concern | Reference(s) |
| Bromine Water (Br₂) | Water (Polar, Protic) | Room Temp | 2,4,6-Tribromophenol | High Polysubstitution | [1][3][4] |
| Bromine (Br₂) | Carbon Disulfide (CS₂) | < 5 °C | p-Bromophenol (major), o-Bromophenol (minor) | Low Di-bromination | [1][9][10] |
| N-Bromosuccinimide (NBS) | Methanol (Polar, Protic) | Room Temp | o-Bromophenol (with p-TsOH catalyst) | Moderate Di-bromination | [1][13] |
| KBr / KBrO₃ | Acetic Acid / Water | Room Temp | Mono-brominated phenols | Low Di-bromination | [1][7] |
| KBr / ZnAl–BrO₃⁻–LDHs | Acetic Acid / Water | 35 °C | p-Bromophenol | Very Low Di-bromination | [12] |
Experimental Protocols
Protocol 1: Selective para-Bromination of Phenol using Bromine in Carbon Disulfide This protocol is adapted for selective mono-bromination with a preference for the para-isomer.[1][10]
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve phenol (1 equivalent) in carbon disulfide (CS₂). Safety Note: CS₂ is highly flammable and toxic. Handle only in a well-ventilated fume hood.
-
Cooling: Cool the flask to below 5°C using an ice-salt bath.[10]
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromine (1 equivalent) in CS₂.
-
Slow Addition: Add the bromine solution dropwise to the stirred phenol solution over approximately two hours, ensuring the internal temperature remains below 5°C.[10]
-
Reaction: After the addition is complete, continue stirring the mixture in the cold bath until the characteristic red-brown color of bromine disappears.
-
Work-up:
-
Set up the apparatus for distillation to remove the CS₂ solvent.
-
Wash the remaining crude product with a cold, dilute solution of sodium bisulfite to remove any unreacted bromine.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry it over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure or recrystallization to separate the para- and ortho-isomers.[10]
Protocol 2: Mono-bromination using KBr/KBrO₃ in Acetic Acid This protocol uses an in-situ generation of bromine for a more controlled reaction.[1][7]
-
Setup: In a flask, dissolve phenol (~1 g) in approximately 40 mL of glacial acetic acid.[1]
-
Add Reagents: Add 15 mL of a 0.1 N KBr-KBrO₃ solution (prepared with a 5:1 molar ratio of KBr to KBrO₃).[1]
-
pH Adjustment: Carefully adjust the pH of the mixture to approximately 3 by the dropwise addition of 0.1 N HCl.[1][7]
-
Reaction: Stir the reaction mixture continuously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. Spot the reaction mixture against the phenol standard on a silica plate and elute with an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.
Visualizations
Caption: Reaction pathway showing the competitive formation of mono- and di-brominated products.
References
- 1. benchchem.com [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 5. savemyexams.com [savemyexams.com]
- 6. youtube.com [youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Khan Academy [khanacademy.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. GB2200112A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 12. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-2-(hydroxymethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-Bromo-2-(hydroxymethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often originate from the synthesis process. The most prevalent synthesis route involves the reduction of 5-bromo-2-hydroxybenzaldehyde.[1] Therefore, potential impurities include:
-
Unreacted Starting Material: 5-bromo-2-hydroxybenzaldehyde.
-
Over-reduction Products: 5-bromo-2-methylphenol.
-
Byproducts from Synthesis: Impurities from the synthesis of the starting aldehyde, such as isomers (e.g., 3-bromo-2-hydroxybenzaldehyde) or related phenolic compounds.
-
Degradation Products: Phenols can be susceptible to oxidation, leading to colored impurities.
Q2: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration in phenolic compounds is often due to the formation of colored oxidation products. To mitigate this, consider the following:
-
Use of Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product, potentially reducing the yield.
-
Inert Atmosphere: Perform purification steps, particularly those involving heating, under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Solvent Purity: Ensure the use of high-purity solvents, as impurities in solvents can also contribute to discoloration.
Q3: What are the recommended storage conditions for this compound to maintain its purity?
A3: To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound by various techniques.
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point (110-112 °C), or the presence of impurities is depressing the melting point.[1]
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of the "good" solvent (the solvent in which the compound is more soluble) to decrease the saturation point.
-
Allow the solution to cool more slowly to encourage crystal nucleation at a lower temperature.
-
If available, add a seed crystal of pure this compound to induce crystallization.
-
Consider a different solvent system with a lower boiling point.
-
Problem 2: Low recovery of purified crystals.
-
Possible Cause:
-
Too much solvent was used, keeping a significant portion of the product in the mother liquor.
-
Premature crystallization during hot filtration.
-
The compound has significant solubility in the cold solvent.
-
-
Solution:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.
-
After collecting the first crop of crystals, concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop.
-
Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.
-
Column Chromatography
Problem 1: The compound is not eluting from the silica gel column or is showing significant tailing.
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Possible Cause: Phenolic hydroxyl groups can strongly interact with the acidic silanol groups on the surface of the silica gel, leading to poor elution and peak tailing.
-
Solution:
-
Modify the Mobile Phase: Add a small amount of a polar solvent like methanol to the eluent to compete for binding sites on the silica. A common mobile phase for phenolic compounds is a gradient of ethyl acetate in hexanes. For more polar phenols, a dichloromethane/methanol system can be effective.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a C18 reversed-phase silica gel for reversed-phase chromatography.
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Acidify the Mobile Phase: For reversed-phase chromatography, adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of the phenolic proton, leading to better peak shape.
-
Problem 2: Poor separation of the desired product from impurities.
-
Possible Cause: The polarity of the mobile phase is not optimized for the separation.
-
Solution:
-
Optimize the Solvent System with TLC: Before running the column, use thin-layer chromatography (TLC) to screen different solvent systems. The ideal Rf value for the target compound on TLC for good column separation is typically between 0.2 and 0.4.
-
Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to first elute less polar impurities, followed by the desired product, and finally more polar impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC)
Problem 1: Poor peak shape (fronting or tailing) in the chromatogram.
-
Possible Cause:
-
Column Overload: Injecting too much sample.
-
Strong Injection Solvent: Dissolving the sample in a solvent that is much stronger than the initial mobile phase.
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Secondary Interactions: Interaction of the phenolic group with the stationary phase.
-
-
Solution:
-
Reduce Sample Concentration: Lower the concentration of the sample being injected.
-
Match Injection Solvent: Dissolve the crude sample in the initial mobile phase or a weaker solvent whenever possible.
-
Modify Mobile Phase: As with column chromatography, adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase for reversed-phase HPLC can improve the peak shape of phenolic compounds.
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Problem 2: Co-elution of impurities with the main product peak.
-
Possible Cause: The selectivity of the HPLC method is insufficient.
-
Solution:
-
Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity.
-
Adjust the Mobile Phase pH: Changing the pH can alter the retention times of ionizable impurities relative to the neutral product.
-
Change the Stationary Phase: Use a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 column) to exploit different separation mechanisms.
-
Data Presentation
Table 1: Illustrative Purification Data for this compound
| Purification Method | Starting Purity (Area % by HPLC) | Final Purity (Area % by HPLC) | Typical Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85% | 97% | 70-80% | Effective for removing less polar impurities. |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) | 85% | >99% | 60-75% | Good for removing both more and less polar impurities. |
| Preparative HPLC (C18, Acetonitrile/Water Gradient) | 97% (after recrystallization) | >99.5% | 85-95% (from purified material) | Ideal for achieving very high purity for analytical standards or final drug substance. |
Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions and the nature of the impurities in the crude material.
Experimental Protocols
Protocol 1: Recrystallization
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove insoluble impurities and charcoal.
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Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
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Drying: Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
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TLC Analysis: Determine an appropriate solvent system using TLC (e.g., a mixture of hexanes and ethyl acetate that gives an Rf of ~0.3 for the product).
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder ("dry loading"). Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the determined mobile phase, or a slightly less polar mixture, and gradually increase the polarity (gradient elution).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Preparative HPLC
-
System Preparation: Use a C18 reversed-phase preparative HPLC column. Equilibrate the column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid / 5% acetonitrile with 0.1% formic acid).
-
Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Injection and Elution: Inject the sample and run a gradient elution, for example, increasing the acetonitrile concentration over time.
-
Fraction Collection: Collect fractions corresponding to the main product peak based on UV detection (e.g., at 280 nm).
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Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Product Recovery: Pool the pure fractions, remove the organic solvent under reduced pressure, and then lyophilize or extract the product into an organic solvent to remove the aqueous phase and recover the final compound.
Visualizations
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Brominated Phenols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during cross-coupling reactions involving brominated phenol substrates.
Troubleshooting Guides
Low yields, incomplete conversion, and the formation of side products are common challenges when using brominated phenols in cross-coupling reactions. These issues often stem from catalyst deactivation, where the active catalytic species is converted into an inactive form. The phenolic hydroxyl group, in conjunction with the bromo substituent, can present unique challenges. This guide provides a systematic approach to troubleshooting these problems.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired coupled product is one of the most frequent problems. This can be due to an inactive catalyst, suboptimal reaction conditions, or degradation of starting materials.
Troubleshooting Steps:
-
Verify Catalyst Activity:
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Use Pre-activated Catalysts: If using a Pd(II) precatalyst, ensure it is effectively reduced to the active Pd(0) species in situ. Consider using a pre-activated Pd(0) catalyst or an air-stable precatalyst to ensure a sufficient concentration of the active catalyst from the start of the reaction.[1]
-
Check Catalyst and Ligand Quality: Ensure the palladium source and phosphine ligands have not degraded during storage. Old or improperly stored reagents can lead to catalyst inactivity.
-
-
Optimize Reaction Conditions:
-
Temperature: While heating is often necessary, excessively high temperatures can lead to catalyst decomposition and the formation of palladium black.[2] If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration.
-
Solvent and Base Screening: The choice of solvent and base is crucial. An unsuitable combination can lead to poor solubility of reagents or promote side reactions. A screen of different solvents (e.g., toluene, dioxane, THF) and bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is often necessary to find the optimal conditions for your specific substrate.[1][3]
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen. Oxygen can lead to the homocoupling of boronic acids in Suzuki reactions and can also cause the degradation of phosphine ligands to phosphine oxides, which can destabilize the catalyst.[2][4]
-
-
Assess Reagent Stability:
-
Boronic Acid Quality (Suzuki Coupling): Boronic acids can be unstable and prone to protodeboronation, especially in the presence of water. Use fresh, high-purity boronic acid or consider using more stable derivatives like pinacol esters.[4]
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Issue 2: Significant Formation of Side Products
The presence of significant side products reduces the yield of the desired product and complicates purification. Common side products in cross-coupling reactions with brominated phenols include dehalogenated phenol, homocoupled products, and products from other competing reactions.
Troubleshooting Steps:
-
Dehalogenation (Proto-debromination): This side reaction, where the bromine atom is replaced by a hydrogen atom, is often promoted by traces of water or other protic sources. Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere. The choice of base can also influence the extent of dehalogenation.[1]
-
Homocoupling:
-
Boronic Acid Homocoupling (Suzuki): This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is used without efficient reduction to Pd(0). Rigorous degassing and the use of a direct Pd(0) source can minimize this side reaction.[1][4]
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Aryl Halide Homocoupling: This can occur at high temperatures or with certain catalyst systems.
-
Issue 3: Catalyst Deactivation (Palladium Black Formation)
The formation of a black precipitate, commonly known as palladium black, is a clear indicator of catalyst decomposition and a common deactivation pathway.[2]
Potential Causes & Prevention Strategies:
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Ligand Dissociation: The loss of the stabilizing ligand from the palladium center can lead to the aggregation of palladium atoms into inactive palladium black.[2]
-
Increase Ligand-to-Palladium Ratio: A slight excess of the ligand can sometimes prevent dissociation. However, a large excess can inhibit the reaction.[2]
-
Use Chelating Ligands: Bidentate ligands (e.g., dppf, Xantphos) often form more stable complexes with palladium compared to monodentate ligands.[2]
-
-
High Catalyst Concentration: Lowering the palladium concentration can sometimes favor the catalytic cycle over aggregation.[2]
-
Oxygen Sensitivity: Oxygen can degrade phosphine ligands to phosphine oxides, which can lead to catalyst instability. Ensure the reaction is thoroughly deoxygenated.[2]
Frequently Asked Questions (FAQs)
Q1: How does the phenolic hydroxyl group interfere with the palladium catalyst?
A1: The phenolic hydroxyl group can interact with the palladium catalyst in several ways to cause deactivation:
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Coordination to Palladium: The oxygen of the hydroxyl group can coordinate to the palladium center. This is especially relevant for ortho-bromophenols, where the proximity of the hydroxyl group can lead to the formation of a stable six-membered palladacycle after oxidative addition. This can sometimes inhibit further steps in the catalytic cycle.
-
Formation of Palladium Phenoxides: In the presence of a base, the phenol can be deprotonated to form a phenoxide. This phenoxide can then react with the palladium catalyst to form a palladium-phenoxide complex. These complexes can sometimes be too stable, slowing down or halting the catalytic cycle.
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Altering Ligand Environment: The phenol can act as a ligand itself, potentially displacing the desired phosphine ligand and altering the electronic and steric properties of the catalyst, leading to reduced activity or decomposition.
Q2: Can the position of the bromo and hydroxyl groups on the phenol ring affect the reaction?
A2: Yes, the relative positions of the bromo and hydroxyl groups can have a significant impact due to steric and electronic effects. This is often referred to as the "ortho effect".[5]
-
ortho-Bromophenols: The proximity of the hydroxyl group can facilitate oxidative addition through a chelating effect. However, the resulting palladacycle might be very stable, potentially hindering subsequent steps.[5]
-
meta and para-Bromophenols: In these isomers, direct chelation assistance is not possible. The electronic effect of the hydroxyl group (electron-donating) can still influence the reactivity of the C-Br bond towards oxidative addition.
Q3: What role does the base play in catalyst deactivation when using brominated phenols?
A3: The base is critical not only for the catalytic cycle (e.g., in the transmetalation step of the Suzuki coupling) but can also influence catalyst stability. A base that is too strong can lead to the degradation of sensitive functional groups on the substrate or ligand. For brominated phenols, the base facilitates the deprotonation of the hydroxyl group, leading to the formation of phenoxides which can interact with the catalyst as described above. A careful screening of bases (e.g., inorganic bases like K₃PO₄, K₂CO₃ vs. organic bases) is often necessary to find a balance between efficient reaction and catalyst stability.[6]
Q4: Are there specific ligands that are better suited for cross-coupling reactions with brominated phenols?
A4: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reaction pathway. For challenging substrates like brominated phenols, bulky, electron-rich phosphine ligands (often referred to as Buchwald ligands) are frequently effective.[6] These ligands can:
-
Promote the oxidative addition of the aryl bromide.
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Stabilize the active Pd(0) species and prevent the formation of palladium black.[2]
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Facilitate the reductive elimination step to release the product.
Bidentate ligands like dppf and Xantphos can also be beneficial as they form more stable complexes with palladium, reducing the likelihood of ligand dissociation and catalyst decomposition.[2]
Data Presentation
Table 1: Common Side Products in Cross-Coupling of Brominated Phenols and Mitigation Strategies.
| Side Product | Common Cause(s) | Suggested Mitigation Strategies |
| Dehalogenated Phenol | Presence of water/protic impurities; certain bases. | Use anhydrous solvents and reagents; screen different bases. |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen; inefficient reduction of Pd(II) precatalyst. | Thoroughly degas the reaction mixture; use a Pd(0) catalyst source. |
| Homocoupling of Brominated Phenol | High temperatures; certain catalyst systems. | Optimize reaction temperature; screen different catalyst/ligand combinations. |
Table 2: Influence of Base on Buchwald-Hartwig Amination of a Bromophenol (Hypothetical Data).
| Base | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaOtBu | Pd₂(dba)₃ / XPhos | Toluene | 100 | 12 | 85 |
| K₃PO₄ | Pd₂(dba)₃ / XPhos | Dioxane | 110 | 24 | 65 |
| Cs₂CO₃ | Pd(OAc)₂ / SPhos | Toluene | 100 | 18 | 78 |
| K₂CO₃ | Pd(OAc)₂ / SPhos | Dioxane | 110 | 24 | 45 |
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting a Suzuki-Miyaura Coupling with a Brominated Phenol
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Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the brominated phenol (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
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Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Screening of Bases for a Buchwald-Hartwig Amination of a Brominated Phenol
-
Parallel Reaction Setup: In a glovebox, set up a series of reaction vials each containing the brominated phenol (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).
-
Base Addition: To each vial, add a different base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the same degassed solvent (e.g., toluene) to each vial.
-
Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 100 °C).
-
Analysis: After a set time (e.g., 12 hours), cool the reactions and analyze the conversion and product formation in each vial by LC-MS or GC-MS.
Visualizations
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
Caption: A logical workflow for troubleshooting problematic cross-coupling reactions.
References
minimizing homocoupling side reactions in Suzuki coupling of aryl bromides
Topic: Minimizing Homocoupling Side Reactions in Suzuki Coupling of Aryl Bromides
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize homocoupling and other side reactions in Suzuki-Miyaura cross-coupling experiments.
Troubleshooting Guide: Minimizing Homocoupling of Boronic Acids
Homocoupling of the boronic acid reagent is a common side reaction in Suzuki coupling, leading to the formation of a symmetrical biaryl impurity (Ar'-Ar'), which reduces the yield of the desired cross-coupled product (Ar-Ar') and complicates purification. This guide addresses the primary causes and provides specific troubleshooting steps.
Problem: Significant formation of boronic acid homocoupling product observed.
| Potential Cause | Troubleshooting Strategy | Detailed Experimental Protocol |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the entire reaction under a positive pressure of an inert atmosphere (Nitrogen or Argon). | Degassing Protocol: Sparge the solvent by bubbling a stream of inert gas (N₂ or Ar) through it for at least 30 minutes prior to use. For particularly sensitive reactions, employ the "freeze-pump-thaw" method: freeze the solvent with liquid N₂, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle three times. Assemble all glassware while hot and allow to cool under a stream of inert gas.[1][2][3] |
| Presence of Pd(II) Species | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂). If using a Pd(II) source, consider the in-situ reduction to Pd(0) by adding a mild reducing agent. | Using a Pd(0) Precatalyst: Add the Pd(0) catalyst directly to the reaction flask under a positive flow of inert gas. Addition of a Mild Reducing Agent: Add potassium formate (1-2 equivalents relative to the aryl halide) to the reaction mixture before the addition of the palladium catalyst. This can help reduce Pd(II) species to the active Pd(0) state.[4][5] |
| Inappropriate Catalyst or Ligand | Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can promote the desired reductive elimination over side reactions.[2][6] | Catalyst and Ligand Screening: Set up small-scale parallel reactions in a 24-well plate or in separate vials. Test various catalyst/ligand combinations (e.g., Pd(OAc)₂/SPhos vs. Pd(dppf)Cl₂) under the same reaction conditions. Monitor reaction progress by TLC, GC-MS, or LC-MS to identify the most effective system. |
| Suboptimal Base or Solvent | Optimize the base and solvent system. The choice of base can significantly influence the reaction outcome. Weaker bases like K₃PO₄ or KF may be beneficial. The solvent can affect the solubility of reagents and the stability of catalytic intermediates. | Base and Solvent Optimization: Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/water, Toluene/water, THF/water). For instance, run the reaction with different bases while keeping other parameters constant and analyze the product-to-homocoupling ratio by GC or LC.[4] |
| High Concentration of Boronic Acid | Maintain a low instantaneous concentration of the boronic acid. | Slow Addition Protocol: Dissolve the boronic acid in a portion of the degassed solvent and add it slowly to the reaction mixture over a period of 30-60 minutes using a syringe pump. This can suppress the bimolecular homocoupling reaction.[3] |
| High Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions like homocoupling and decomposition. | Temperature Optimization: Run the reaction at a lower temperature for a longer period. For example, if a reaction at 100 °C gives significant homocoupling, try running it at 80 °C and monitor the progress over a longer timeframe. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a side reaction where two molecules of the boronic acid (or organoborane) couple with each other to form a symmetrical biaryl. This side reaction consumes the boronic acid, lowers the yield of the desired cross-coupled product, and complicates purification.[3]
Q2: How does oxygen promote homocoupling?
A2: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species. These Pd(II) species are known to promote the homocoupling of boronic acids. It has been demonstrated that higher oxygen levels directly lead to an increase in homocoupling byproducts.[3]
Q3: I am using a Pd(II) precatalyst like Pd(OAc)₂. Can this cause homocoupling?
A3: Yes. When a Pd(II) salt is used as the catalyst precursor, it must be reduced in-situ to the active Pd(0) form for the main catalytic cycle to begin. One pathway for this reduction involves the reaction of the Pd(II) species with two molecules of the boronic acid, which generates the homocoupled product and Pd(0). This consumes your starting material before the desired cross-coupling can even start.[3]
Q4: Can the choice of boronic acid derivative affect the rate of homocoupling?
A4: Yes, the stability of the organoboron reagent can play a role. Boronic acids can be prone to decomposition. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[4]
Q5: How can I detect and quantify the homocoupling byproduct?
A5: The homocoupling byproduct can be detected and quantified using standard analytical techniques such as Thin Layer Chromatography (TLC) for initial reaction monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification, often with the use of an internal standard.[7]
Data Presentation: Impact of Reaction Parameters on Side Reactions
The following tables summarize quantitative data on how different reaction parameters can influence the outcome of Suzuki-Miyaura coupling reactions, with a focus on minimizing homocoupling.
Table 1: Effect of Mild Reducing Agent on Homocoupling
Reaction: Suzuki cross-coupling where homocoupling of the boronic acid was a persistent impurity.
| Condition | Homocoupling Product (%) | Source |
| Without Potassium Formate | ~1.5 - 6.0% | [5] |
| With Potassium Formate | < 0.5% | [5] |
Table 2: Comparative Performance of Bases in the Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid
Reaction Conditions: 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), ligand (4 mol%), solvent, 80 °C, 12 h.
| Base (2 equiv.) | Solvent | Yield of 4-Methylbiphenyl (%) |
| K₃PO₄ | Dioxane | 98 |
| Cs₂CO₃ | Dioxane | 95 |
| K₂CO₃ | Dioxane | 92 |
| Na₂CO₃ | Dioxane | 88 |
| Et₃N | Dioxane | 45 |
Data compiled for illustrative purposes. Yields are highly substrate and condition dependent.
Table 3: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) |
| Pd(PPh₃)₄ | - | 71 |
| Pd₂(dba)₃ | - | <5 |
| Pd₂(dba)₃·CHCl₃ | - | 35 |
| Pd(OAc)₂ | PPh₃ | 65 |
This data highlights the importance of ligand selection, as Pd₂(dba)₃ alone is inefficient.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Under Inert Atmosphere
This protocol is a general guideline and may require optimization for specific substrates.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the finely powdered base (e.g., K₃PO₄, 2.0 eq.).
-
Inerting the System: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 v/v dioxane/water) via a syringe under a positive pressure of the inert gas.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[2]
Visualizing Reaction Pathways
The following diagrams illustrate the desired Suzuki cross-coupling catalytic cycle and the competing homocoupling side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
strategies to improve the regioselectivity of phenol bromination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of phenol bromination.
Frequently Asked Questions (FAQs)
Q1: Why do I get multiple brominated products (polysubstitution) when I try to brominate phenol?
A1: Polysubstitution is a common issue due to the strong activating nature of the hydroxyl (-OH) group, which makes the phenol ring highly susceptible to electrophilic attack.[1] When using highly reactive brominating agents like bromine water, it's easy to add multiple bromine atoms to the ortho and para positions, resulting in di- and tri-brominated phenols.[1]
To mitigate this, consider the following:
-
Choice of Brominating Agent: Avoid highly reactive systems like bromine water for monosubstitution. Milder reagents such as N-bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃) offer better control.[1]
-
Solvent Selection: The solvent choice is critical. Polar, protic solvents like water can enhance the reactivity of bromine, leading to polysubstitution. Using non-polar solvents like carbon disulfide (CS₂) or carbon tetrachloride can moderate the reaction rate and favor monobromination.[1]
-
Temperature Control: Lowering the reaction temperature helps to manage the reaction rate and improves the selectivity towards the desired monobrominated product.[1][2]
-
Stoichiometry: Use a controlled amount, typically one equivalent, of the brominating agent to prevent further reaction.[1]
Q2: How can I selectively obtain the para-brominated phenol?
A2: The hydroxyl group is an ortho, para-director, but the para position is generally favored due to less steric hindrance.[1] To enhance para-selectivity, you can employ the following strategies:
-
Non-Polar Solvents: Using non-polar solvents like carbon disulfide (CS₂) disfavors the formation of the more polar ortho transition state.[1]
-
Bulky Reagents: Employing sterically bulky brominating agents or catalysts can physically block the more sterically hindered ortho positions.[2]
-
Specific Reagent Systems: A combination of HBr with a hindered sulfoxide has demonstrated high para-selectivity.[1] Another approach involves using a mixture of bromine and a metal halide, such as calcium bromide, in an ester solvent like ethyl acetate.[3]
Q3: What conditions favor the formation of ortho-brominated phenol?
A3: Achieving high ortho-selectivity can be more challenging. However, specific conditions and reagents can be used, particularly when the para-position is already substituted.
-
NBS with an Acid Catalyst: For para-substituted phenols, using N-bromosuccinimide (NBS) with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in a polar protic solvent such as methanol can favor ortho-bromination.[1][4] The proposed mechanism involves the formation of a hydrogen-bonded complex that directs the bromine to the ortho position.[5]
-
Amine Catalysis: The use of primary or secondary amines, such as diisopropylamine or dibutylamine, in conjunction with NBS in dichloromethane has been shown to catalyze ortho-dibromination of phenol and ortho-monobromination of 2-substituted phenols.[6]
-
Bulky Complexes: N-bromo-t-butylamine is a highly selective reagent for the ortho-bromination of phenols, attributed to the formation of a bulky complex that directs the electrophile to the less sterically hindered ortho-position.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Formation of a white precipitate (likely 2,4,6-tribromophenol) | High reactivity of bromine water with the activated phenol ring.[1] | 1. Change Brominating Agent: Switch to a milder reagent like N-bromosuccinimide (NBS) or KBr/KBrO₃.[1] 2. Change Solvent: Use a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[1] 3. Control Stoichiometry: Use only one equivalent of the brominating agent.[1] |
| Mixture of ortho- and para-bromophenol is obtained | The -OH group is inherently an ortho, para-director, and conditions are not optimized for selectivity.[1] | 1. For Para-selectivity: Use a non-polar solvent and consider sterically bulky brominating agents. A system of HBr with a hindered sulfoxide has shown high para-selectivity.[1] 2. For Ortho-selectivity (on p-substituted phenols): Use NBS with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in a polar protic solvent like methanol.[1] |
| Low reaction yield | Incomplete reaction, side reactions, or poor reagent reactivity. | 1. Check Reagent Activity: Ensure the brominating agent is fresh and active. 2. Optimize pH: For systems like KBr/KBrO₃, an acidic pH is often optimal.[7] 3. Ensure Solubility: Check that the phenol and reagents are adequately dissolved in the chosen solvent. 4. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while monitoring for side products.[1] |
| Unexpected substitution patterns | The presence of other substituents on the phenol ring influencing the regioselectivity. | Carefully consider the electronic and steric effects of all substituents on the ring to predict the most likely position of bromination.[8] |
Quantitative Data Summary
Table 1: Regioselectivity of Phenol Bromination with Different Reagents and Conditions
| Phenol Derivative | Brominating Agent/System | Solvent | Temperature | Product Ratio (ortho : para : di/poly) | Reference |
| Phenol | Br₂ | CS₂ | 0-5 °C | - | [1] |
| p-cresol | NBS / p-TsOH (10 mol%) | Methanol | Room Temp | High selectivity for mono ortho-brominated product | [4] |
| Phenol | N-bromo-t-butylamine | - | - | High ortho-selectivity | [5] |
| 4-tert-butylphenol | H₂O₂-HBr | Water | Room Temp | Quantitative conversion to 2-bromo-4-tert-butylphenol | [9] |
| 4-tert-butylphenol | NBS | Water | Room Temp | 32% 2-bromo-4-tert-butylphenol, 29% 2,6-dibromo-4-tert-butylphenol | [9] |
| Phenol | KBr / ZnAl-BrO₃⁻-LDHs | Acetic Acid/Water | Room Temp | High selectivity for para-bromophenol | [10][11] |
Experimental Protocols
Protocol 1: Selective para-Bromination of Phenol [1]
-
Dissolve Phenol: In a reaction flask equipped with a stirrer and a dropping funnel, dissolve the phenol substrate in carbon disulfide (CS₂).
-
Cool the Mixture: Cool the reaction mixture to a low temperature (e.g., 0-5 °C) using an ice bath.
-
Prepare Bromine Solution: In the dropping funnel, prepare a solution of one equivalent of bromine in carbon disulfide.
-
Slow Addition: Add the bromine solution dropwise to the stirred phenol solution while maintaining the low temperature.
-
Reaction Completion: After the addition is complete, allow the reaction to proceed until the color of bromine disappears.
-
Work-up: Evaporate the carbon disulfide. The crude product can then be purified by distillation or recrystallization.
Protocol 2: Selective ortho-Bromination of a para-Substituted Phenol (e.g., p-cresol) [5]
-
Dissolve Substrates: In a flask, dissolve p-cresol (approximately 10 mmol) and p-toluenesulfonic acid (10 mol%) in ACS-grade methanol (1.0 mL per mmol of p-cresol).
-
Stir: Stir the solution for 10 minutes at room temperature.
-
Add NBS: Add N-bromosuccinimide (1.0 equivalent) in one portion.
-
Monitor Reaction: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-20 minutes.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.
Visualizations
Caption: Factors influencing the regioselectivity of phenol bromination.
Caption: Experimental workflow for achieving para-selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GB2200112A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 4. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Palladium vs. Nickel Catalysts: A Comparative Guide for Suzuki Coupling of 5-Bromo-2-(hydroxymethyl)phenol
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of this transformation. While palladium complexes have historically dominated the field, the emergence of nickel catalysts offers a cost-effective and often complementary alternative. This guide provides a comparative analysis of palladium and nickel catalysts for the Suzuki coupling of 5-Bromo-2-(hydroxymethyl)phenol, a substrate of interest in medicinal chemistry due to its bifunctional nature.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance.[1] The selection of an appropriate catalyst is paramount for the successful synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[2] While palladium has been the traditional catalyst of choice, there is a growing interest in using more earth-abundant and economical first-row transition metals like nickel.[1][3]
Performance Comparison: Palladium vs. Nickel
The catalytic activities of palladium and nickel complexes in Suzuki-Miyaura reactions are influenced by factors such as the nature of the aryl halide, the boronic acid derivative, the ligand, the base, and the solvent system.[4] For a substrate like this compound, the presence of the hydroxyl group can influence the reaction through potential coordination with the metal center.[5][6]
Below is a summary of typical reaction conditions and expected performance for palladium and nickel catalysts in the Suzuki coupling of a representative aryl bromide, which can be extrapolated for this compound.
| Parameter | Palladium Catalyst System | Nickel Catalyst System |
| Catalyst | Pd(dppf)Cl₂ | NiCl₂(PCy₃)₂ |
| Ligand | dppf (1,1'-bis(diphenylphosphino)ferrocene) | PCy₃ (Tricyclohexylphosphine) |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Dimethoxyethane (DME) / Water | 2-Me-THF or t-amyl alcohol |
| Temperature | 80 °C | 100 °C |
| Reaction Time | 2 - 4 hours | 12 hours |
| Typical Yield | High (often >80%)[7][8] | Good to Excellent (85-95%)[4] |
| Key Advantages | Broad substrate scope, high functional group tolerance, well-established methodologies.[9] | Cost-effective, effective for challenging substrates (e.g., aryl chlorides), can offer different selectivity.[2][3] |
| Potential Drawbacks | Higher cost, potential for catalyst poisoning by certain functional groups.[10] | Can require higher temperatures and longer reaction times, potentially more sensitive to air and moisture.[11] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for palladium and nickel-catalyzed Suzuki coupling reactions that can be adapted for this compound.
Palladium-Catalyzed Suzuki Coupling Protocol[7]
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 1-5 mol%).
-
Solvent Addition: Add dimethoxyethane (DME) as the solvent.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Nickel-Catalyzed Suzuki Coupling Protocol[4][12]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (2.5 equiv), and potassium phosphate (K₃PO₄, 4.5 equiv) in a reaction vessel.
-
Catalyst Addition: Add the nickel pre-catalyst, such as NiCl₂(PCy₃)₂ (5 mol%).
-
Solvent Addition: Add an anhydrous green solvent like 2-Me-THF or t-amyl alcohol.
-
Reaction: Seal the vessel and heat the mixture to 100 °C for 12 hours with vigorous stirring.
-
Work-up: Cool the reaction to room temperature. Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Experimental Workflow and Catalytic Cycle
To provide a clearer understanding of the process, the following diagrams illustrate a general experimental workflow and the fundamental catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
Both palladium and nickel catalysts are viable options for the Suzuki coupling of this compound. Palladium catalysts, particularly those with phosphine ligands like dppf, are well-established and generally provide high yields under relatively mild conditions.[7][8] Nickel catalysts present a more economical alternative and have shown excellent performance, especially with more challenging substrates.[3] The choice between palladium and nickel will ultimately depend on factors such as cost considerations, substrate scope, and the specific functional groups present in the coupling partners. For drug development professionals, the ability to employ both catalytic systems provides greater flexibility in synthetic route design and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Detaillierter Vergleich von Ni vs. Pd in Kreuzkupplungskatalyse - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
analytical techniques for confirming the purity of 5-Bromo-2-(hydroxymethyl)phenol
For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental results. In the synthesis of novel chemical entities, the presence of impurities in a starting material such as 5-Bromo-2-(hydroxymethyl)phenol can lead to unwanted side reactions, decreased yields, and the formation of difficult-to-separate byproducts. This guide provides a comparative overview of key analytical techniques for confirming the purity of this compound, offering detailed experimental protocols and a summary of expected quantitative data to aid in method selection and implementation.
The purity of this compound can be effectively determined using a suite of modern analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful separation techniques that can identify and quantify impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly its quantitative application (qNMR), offers a direct measure of purity without the need for a specific reference standard of the analyte.[2] Furthermore, Fourier-Transform Infrared (FTIR) spectroscopy provides confirmation of the compound's identity by identifying its key functional groups.
Comparative Analysis of Purity Assessment Techniques
The choice of an analytical method for purity determination depends on several factors, including the anticipated impurities, the required accuracy, and the available instrumentation. The following table summarizes and compares the most common techniques for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.[3] | Absolute quantification based on the direct proportionality between the NMR signal integral and the number of protons.[4] | Identification of functional groups based on the absorption of infrared radiation.[5] |
| Primary Use | Quantification of purity and impurity profiling. | Identification and quantification of volatile and semi-volatile impurities and residual solvents.[1] | Absolute purity determination without a specific reference standard. | Confirmation of chemical identity and functional groups. |
| Typical Purity Range (%) | > 95% | > 95% | > 98% (with high accuracy) | Not a quantitative purity method |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | Low ppm range | Low ppm to ppb range | Dependent on the internal standard and number of scans, typically in the % range for impurities. | Not applicable for purity quantification |
| Advantages | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds. | High sensitivity and specificity (with MS detection), excellent for volatile impurities. | Primary analytical method, highly accurate and precise, non-destructive.[6] | Fast, simple sample preparation, provides structural information. |
| Limitations | Requires a reference standard for accurate quantification of impurities. | May require derivatization for polar compounds, not suitable for non-volatile impurities. | Lower throughput than chromatographic methods, requires a high-field NMR spectrometer. | Not suitable for quantifying purity, provides limited information on impurities. |
Experimental Protocols
Accurate and reproducible purity assessment is contingent on well-defined experimental protocols. The following are standard methodologies for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying the purity of this compound and identifying non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
Start with 90% A, hold for 1 minute.
-
Ramp to 10% A over 10 minutes.
-
Hold at 10% A for 2 minutes.
-
Return to 90% A over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, as well as residual solvents. Derivatization is often recommended for phenolic compounds to improve their volatility and chromatographic peak shape.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Splitless (1 µL).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation (with derivatization):
-
Accurately weigh approximately 5 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Allow to cool and inject into the GC-MS.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity without the need for a specific this compound reference standard.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh about 15-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 8 or more to ensure a good signal-to-noise ratio.
-
-
Purity Calculation: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a known signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and the standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the identity of the compound by identifying its characteristic functional groups.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Analysis: The infrared spectrum is recorded, and the positions of the absorption bands are compared to known values for the expected functional groups.
-
Expected Characteristic Absorptions for this compound:
-
O-H stretch (phenolic and alcoholic): Broad band in the region of 3200-3600 cm⁻¹.[5]
-
Aromatic C-H stretch: Bands around 3000-3100 cm⁻¹.
-
Aliphatic C-H stretch (from -CH₂OH): Bands just below 3000 cm⁻¹.
-
C=C aromatic ring stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch (phenolic): Around 1200-1250 cm⁻¹.
-
C-O stretch (primary alcohol): Around 1000-1050 cm⁻¹.
-
C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.
-
Analytical Workflow
A logical workflow is essential for the comprehensive purity assessment of this compound. The following diagram illustrates a typical sequence of analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. instanano.com [instanano.com]
- 3. epa.gov [epa.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. datapdf.com [datapdf.com]
A Comparative Guide to Base Selection in the Suzuki Coupling of Bromophenols
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical parameter influencing the reaction's success is the choice of base. This guide provides a comparative analysis of various bases used in the Suzuki coupling of bromophenols, supported by experimental data and detailed protocols to assist researchers in optimizing their synthetic strategies.
The Critical Role of the Base in the Catalytic Cycle
The base is indispensable in the Suzuki-Miyaura reaction, primarily participating in the transmetalation step. The generally accepted mechanism involves the activation of the organoboron species by the base.[1][2] This activation forms a more nucleophilic boronate complex, which facilitates the transfer of the organic moiety to the palladium center, thereby accelerating the rate-determining transmetalation step and driving the catalytic cycle forward.[3][4][5] The base plays multiple roles, including the formation of the active palladium complex and promoting the final reductive elimination step.[3]
References
Validating the Structure of 5-Bromo-2-(hydroxymethyl)phenol: A Comparative Analysis of Experimental and Predicted NMR Data
A definitive guide for researchers, this report provides a comprehensive validation of the chemical structure of 5-Bromo-2-(hydroxymethyl)phenol through a comparative analysis of experimental and predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data. This guide includes detailed experimental protocols and a comparative analysis with a structurally related compound to support accurate structural elucidation.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure and chemical environment of molecules. For drug development professionals and researchers, unequivocal structural confirmation of synthesized compounds is a critical step. This guide focuses on the validation of the structure of this compound, a substituted phenolic compound with potential applications in organic synthesis and medicinal chemistry. By comparing experimentally obtained NMR data with theoretically predicted chemical shifts and the spectra of a similar molecule, 4-Bromo-2-methylphenol, we provide a robust confirmation of its molecular architecture.
Experimental and Predicted NMR Data
The validation of the structure of this compound relies on the careful analysis and comparison of its 1H and 13C NMR spectra. The following tables summarize the predicted NMR data alongside the experimental data for the structurally analogous compound, 4-Bromo-2-methylphenol.
Table 1: 1H NMR Data Comparison
| Proton Assignment | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 4-Bromo-2-methylphenol | Predicted Multiplicity |
| Ar-H3 | 7.33 | 7.17 | d |
| Ar-H4 | 6.83 | 7.17 | d |
| Ar-H6 | 7.14 | 6.74 | dd |
| -CH2- | 4.70 | 2.19 (CH3) | s |
| -OH (phenolic) | 5.0-6.0 | 4.95 | s |
| -OH (alcoholic) | 2.0-3.0 | - | t |
Table 2: 13C NMR Data Comparison
| Carbon Assignment | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 4-Bromo-2-methylphenol |
| C1 | 154.5 | 150.9 |
| C2 | 128.9 | 124.9 |
| C3 | 133.2 | 133.0 |
| C4 | 118.9 | 116.3 |
| C5 | 116.2 | 130.6 |
| C6 | 130.8 | 115.3 |
| -CH2- | 64.2 | 15.6 (CH3) |
Experimental Protocols
The following provides a detailed methodology for the acquisition of high-quality 1H and 13C NMR spectra for phenolic compounds.
Sample Preparation:
-
Dissolution: Approximately 10-20 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer and Parameters:
-
Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.
-
1H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
The spectral width is set to encompass all expected proton resonances (e.g., 0-12 ppm).
-
A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
-
A wider spectral width is used (e.g., 0-200 ppm).
-
Due to the low natural abundance of 13C, a larger number of scans is required to obtain a good quality spectrum.
-
Structure Validation Workflow
The logical process for validating the structure of this compound using NMR spectroscopy is outlined in the following diagram.
Caption: A flowchart illustrating the key steps in the validation of the molecular structure of this compound using NMR spectroscopy.
Conclusion
The comprehensive analysis of predicted 1H and 13C NMR data, in conjunction with a comparative assessment against the known NMR spectra of the structurally related 4-Bromo-2-methylphenol, provides strong evidence for the unequivocal structural confirmation of this compound. The methodologies and comparative data presented in this guide offer a robust framework for researchers and professionals in the field of drug development and chemical synthesis to confidently validate the structures of their target molecules.
A Researcher's Guide to Assessing Isomeric Purity of Brominated Phenol Derivatives by HPLC
For researchers, scientists, and drug development professionals, establishing the isomeric purity of brominated phenol derivatives is a critical analytical challenge. The position of bromine atoms on the phenol ring can significantly influence the compound's biological activity, toxicity, and physicochemical properties. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of HPLC methods, focusing on Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) techniques, and explores the impact of different stationary phases on separation efficiency.
Comparative Overview of HPLC Methods
The separation of brominated phenol isomers can be effectively achieved by both RP-HPLC and NP-HPLC. The choice between these two modes depends on the specific isomers, their polarity, and the complexity of the sample matrix.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, utilizing a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., water, acetonitrile, methanol). In RP-HPLC, retention is primarily driven by hydrophobic interactions. Less polar isomers will have a stronger interaction with the stationary phase and thus elute later.
-
Normal-Phase HPLC (NP-HPLC): In contrast, NP-HPLC employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane, isopropanol).[1] This technique is particularly advantageous for separating isomers with minor differences in polarity, as it leverages polar interactions such as hydrogen bonding and dipole-dipole interactions.[2] For brominated phenols, where the position of the bromine atoms can subtly alter the molecule's dipole moment, NP-HPLC can offer unique selectivity that may not be achievable with RP-HPLC.[3]
Data Presentation: Performance Comparison
The following tables summarize the performance of different HPLC methods and stationary phases for the separation of brominated phenol isomers.
Table 1: RP-HPLC Performance for Dibromophenol Isomers
| Compound | Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (R_s) |
| 2,6-Dibromophenol | Lichrospher 100 RP-18 (5 µm) | Water/Acetonitrile Gradient | 12.93 | \multirow{2}{*}{1.63} |
| 2,4-Dibromophenol | Lichrospher 100 RP-18 (5 µm) | Water/Acetonitrile Gradient | 14.56 |
Data sourced from a study on the separation of 2,4- and 2,6-dibromophenol isomers.[3]
Table 2: Comparison of Stationary Phases for Brominated Phenol Isomer Separation
| Stationary Phase | Primary Interaction Mechanisms | Advantages for Brominated Phenol Isomers | Disadvantages |
| C18 (Octadecylsilane) | Hydrophobic interactions | Robust, versatile, and widely available. Good starting point for method development. | May provide insufficient selectivity for closely related isomers with similar hydrophobicity. |
| C8 (Octylsilane) | Hydrophobic interactions (less than C18) | Shorter retention times compared to C18, which can be beneficial for faster analysis.[4] Can offer different selectivity for moderately polar compounds. | May have lower retention for less polar brominated phenols. |
| PFP (Pentafluorophenyl) | π-π interactions, dipole-dipole interactions, hydrophobic interactions | Enhanced selectivity for halogenated and aromatic compounds.[5] Can resolve isomers that co-elute on C18 columns due to multiple interaction modes.[6] | May exhibit different elution orders compared to C18, requiring more complex method development. |
| Silica (for NP-HPLC) | Adsorption (polar interactions) | Excellent for separating isomers with small differences in polarity.[2] Offers orthogonal selectivity to RP-HPLC phases. | Sensitive to water content in the mobile phase, which can affect reproducibility. Requires non-polar, often flammable, mobile phases. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these separation techniques.
Protocol 1: Reversed-Phase HPLC for Dibromophenol Isomer Separation
This protocol is adapted from a validated method for the separation of 2,4-dibromophenol and 2,6-dibromophenol.[3]
-
Objective: To separate 2,4-dibromophenol and 2,6-dibromophenol using RP-HPLC with UV detection.
-
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: Lichrospher 100 RP-18 (5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Standards: Analytical grade standards of 2,4-dibromophenol and 2,6-dibromophenol.
-
-
Chromatographic Conditions:
-
Mobile Phase Gradient: A gradient elution is employed for optimal separation. The specific gradient profile should be optimized for the specific instrument and isomers.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 286 nm.[3]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dissolve samples in a suitable solvent, such as methanol or acetonitrile, and dilute with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: Representative Normal-Phase HPLC for Bromophenol Isomer Separation
This protocol is a representative method based on the principles of NP-HPLC for separating polar isomers.
-
Objective: To separate brominated phenol isomers using NP-HPLC with UV detection.
-
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with an isocratic or gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: Silica-based column (e.g., 5 µm particle size).
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethyl acetate. A typical starting point could be 95:5 (v/v) n-hexane:isopropanol.
-
Standards: Analytical grade standards of the brominated phenol isomers of interest.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution is often sufficient for NP-HPLC of isomers. The ratio of non-polar to polar solvent should be optimized to achieve the desired retention and resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280-290 nm (or the λmax of the specific isomers).
-
Column Temperature: Ambient or controlled (e.g., 25 °C) for better reproducibility.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Dissolve samples in the mobile phase or a solvent compatible with the mobile phase (e.g., n-hexane with a small amount of isopropanol).
-
Ensure the sample is free of water, as it can significantly affect retention times in NP-HPLC.
-
Filter the sample through a suitable syringe filter (e.g., PTFE) before injection.
-
Mandatory Visualizations
Diagrams illustrating the experimental workflows provide a clear visual representation of the processes involved.
References
A Comparative Guide to the Synthetic Routes of 5-Bromo-2-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 5-Bromo-2-(hydroxymethyl)phenol, a key building block in the development of novel pharmaceutical agents and advanced materials, is a critical consideration for chemists in both academic and industrial settings. The efficiency, scalability, and cost-effectiveness of a synthetic route can significantly impact the overall success of a research and development program. This guide provides a comprehensive comparison of three distinct synthetic pathways to this valuable compound, offering detailed experimental protocols, quantitative data, and a logical workflow to aid in the selection of the most appropriate method for a given application.
Comparison of Synthetic Routes
Three primary synthetic strategies for the preparation of this compound are outlined below. Each route offers unique advantages and disadvantages in terms of starting material availability, reaction conditions, and overall yield.
| Parameter | Route 1: Bromination and Reduction of a Phenolic Aldehyde | Route 2: Ortho-Hydroxymethylation of 4-Bromophenol | Route 3: Electrophilic Bromination of 2-(Hydroxymethyl)phenol |
| Starting Material | 2-Hydroxybenzaldehyde (Salicylaldehyde) | 4-Bromophenol | 2-(Hydroxymethyl)phenol (Salicyl alcohol) |
| Key Reactions | Electrophilic Bromination, Aldehyde Reduction | Ortho-Formylation, Aldehyde Reduction | Electrophilic Bromination |
| Typical Reagents | N-Bromosuccinimide (NBS), Sodium Borohydride (NaBH₄) | Paraformaldehyde, MgCl₂, Triethylamine, NaBH₄ | Bromine (Br₂) or N-Bromosuccinimide (NBS) |
| Reported Yield | ~60-70% (overall) | Estimated 50-60% (overall) | Estimated >80% |
| Purity | Generally high after purification | Moderate to high, may require careful purification to remove isomers | Potentially high, regioselectivity is key |
| Scalability | Readily scalable | Potentially scalable, optimization may be required | Readily scalable |
| Advantages | Well-established chemistry, reliable procedures. | Utilizes a readily available starting material. | Potentially the most direct route. |
| Disadvantages | Two-step process from the aldehyde. | Ortho-formylation can sometimes lead to isomer formation. | Requires careful control of bromination to avoid over-bromination. |
Experimental Protocols
Route 1: Bromination and Reduction of a Phenolic Aldehyde
This widely employed route involves the initial bromination of a suitable phenolic aldehyde, followed by the selective reduction of the aldehyde functionality.
Step 1a: Synthesis of 5-Bromo-2-hydroxybenzaldehyde via Reimer-Tiemann Reaction
This reaction introduces a formyl group onto a bromophenol.
-
Materials: 4-Bromophenol, Chloroform (CHCl₃), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water.
-
Procedure: A solution of 4-bromophenol in aqueous sodium hydroxide is heated. Chloroform is added dropwise to the heated solution with vigorous stirring. The reaction mixture is refluxed for several hours. After cooling, the mixture is acidified with hydrochloric acid. The resulting crude 5-bromo-2-hydroxybenzaldehyde is then purified by steam distillation or recrystallization.
Step 1b: Synthesis of 5-Bromo-2-hydroxybenzaldehyde via Claisen Rearrangement
-
Materials: 5-bromo-2-hydroxybenzyl acetate, Anhydrous aluminum chloride, Chloroform, Distilled water, Anhydrous magnesium sulfate.
-
Procedure: In a round-bottom flask, 5-bromo-2-hydroxybenzyl acetate is heated to 150°C and stirred. Anhydrous aluminum chloride is added, leading to a Claisen rearrangement. The reaction is continued for 1 hour, then cooled and hydrolyzed with distilled water. The organic phase is extracted with chloroform, washed until neutral, and dried with anhydrous magnesium sulfate. After evaporation of the solvent, the product is purified by vacuum distillation to yield 5-bromo-2-hydroxybenzaldehyde.[1]
Step 2: Reduction of 5-Bromo-2-hydroxybenzaldehyde
-
Materials: 5-Bromo-2-hydroxybenzaldehyde, Sodium Borohydride (NaBH₄), Tetrahydrofuran (THF), Water, 5% Hydrochloric Acid (HCl).
-
Procedure: In a three-neck flask, 5-bromo-2-hydroxybenzaldehyde (100.5 g, 500 mmol) is dissolved in a mixture of tetrahydrofuran (300 mL) and water (10 mL). Sodium borohydride (9.5 g, 250 mmol) is added in portions at room temperature with stirring. The reaction is allowed to proceed for 2 hours. Subsequently, 5% hydrochloric acid (200 mL) is added dropwise to hydrolyze the reaction mixture. The resulting precipitate is filtered, washed with water, and dried to afford white crystals of this compound.[1]
Route 2: Ortho-Hydroxymethylation of 4-Bromophenol
This route commences with the readily available 4-bromophenol and introduces the hydroxymethyl group in a two-step formylation-reduction sequence.
Step 1: Ortho-Formylation of 4-Bromophenol
This procedure is adapted from a known method for the ortho-formylation of phenols.
-
Materials: 4-Bromophenol, Anhydrous Magnesium Chloride (MgCl₂), Paraformaldehyde, Triethylamine, Anhydrous Tetrahydrofuran (THF), Diethyl Ether, 1 N Hydrochloric Acid (HCl), Water, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure: A dry three-necked round-bottom flask is charged with anhydrous magnesium chloride and paraformaldehyde under an inert atmosphere. Anhydrous tetrahydrofuran and triethylamine are added sequentially with stirring. 4-Bromophenol is then added dropwise, and the mixture is heated to a gentle reflux for 4 hours. After cooling, diethyl ether is added, and the organic phase is washed successively with 1 N HCl and water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 5-bromo-2-hydroxybenzaldehyde. Purification can be achieved by column chromatography.
Step 2: Reduction of 5-Bromo-2-hydroxybenzaldehyde
The protocol for the reduction is identical to Step 2 in Route 1.
Route 3: Electrophilic Bromination of 2-(Hydroxymethyl)phenol
This approach represents the most direct pathway, involving the regioselective bromination of 2-(hydroxymethyl)phenol.
-
Materials: 2-(Hydroxymethyl)phenol (Salicyl alcohol), N-Bromosuccinimide (NBS) or Bromine (Br₂), Acetonitrile or Dichloromethane, Water, Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure: To a solution of 2-(hydroxymethyl)phenol in a suitable solvent such as acetonitrile or dichloromethane at 0 °C, a solution of N-bromosuccinimide or bromine in the same solvent is added dropwise. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water or a solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.
Synthetic Route Comparison Workflow
Caption: A flowchart comparing the three synthetic routes to this compound.
References
A Comparative Guide to the Reactivity of 5-Bromo-2-(hydroxymethyl)phenol and Other Brominated Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the chemical reactivity of 5-Bromo-2-(hydroxymethyl)phenol against other common brominated phenols. The presence of hydroxyl, hydroxymethyl, and bromo substituents on the same aromatic ring imparts unique reactivity to this compound, influencing its participation in key synthetic transformations. This document offers a predictive analysis based on established chemical principles and available experimental data for structurally related compounds to guide reaction design and optimization.
Executive Summary
This compound is a multifunctional aromatic building block with potential applications in the synthesis of complex molecules. Its reactivity is governed by the interplay of the electronic and steric effects of its three substituents. The hydroxyl group is a strong activating, ortho-, para- directing group, while the bromo group is a deactivating, yet ortho-, para- directing substituent. The hydroxymethyl group, being weakly deactivating, can sterically hinder reactions at the adjacent hydroxyl group. This guide explores the anticipated reactivity of this compound in three common and synthetically important reactions: Suzuki-Miyaura coupling, Williamson ether synthesis, and Buchwald-Hartwig amination, in comparison to other brominated phenols.
Data Presentation: Comparative Reactivity in Common Synthetic Transformations
The following table summarizes typical experimental outcomes for the reactivity of various brominated phenols. Due to the limited direct experimental data for this compound, its expected reactivity is inferred based on the behavior of analogous compounds and theoretical considerations of substituent effects.
| Compound | Reaction | Coupling Partner | Catalyst/Base System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference/Notes |
| This compound | Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 100 | 12 | Predicted: Moderate | Reactivity may be influenced by steric hindrance from the hydroxymethyl group. Potential for side reactions involving the hydroxyl groups. |
| 4-Bromophenol | Suzuki-Miyaura Coupling | Phenylboronic acid | Pd/C / K₂CO₃ | H₂O | 150 (MW) | 0.17 | >90 | High yields are achievable under microwave irradiation.[1] |
| 2-Bromophenol | Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(OAc)₂ / PPh₃ / K₃PO₄ | Dioxane | 100 | 24 | ~85 | Good yields are obtainable with appropriate ligand and base selection. |
| This compound | Williamson Ether Synthesis | Benzyl bromide | K₂CO₃ | Acetone | 60 | 24 | Predicted: Moderate to Good | Potential for competitive O-alkylation at the phenolic vs. benzylic hydroxyl. Phenolic hydroxyl is more acidic and generally more reactive. |
| 4-Bromophenol | Williamson Ether Synthesis | Unknown alkyl halide | KOH / TBAB | N/A | N/A | N/A | Good | A phase-transfer catalyst (TBAB) is used to facilitate the reaction.[2] |
| This compound | Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene | 100 | 18 | Predicted: Moderate | The presence of two hydroxyl groups may complicate the reaction. Protection of the hydroxyl groups may be necessary. |
| 4-Bromophenol | Buchwald-Hartwig Amination | Aniline | Pd(OAc)₂ / P(o-tol)₃ / NaOtBu | Toluene | 100 | 2 | ~95 | High yields are achievable with appropriate catalyst and ligand systems. |
Analysis of Reactivity
The reactivity of this compound is a composite of the effects of its substituents:
-
Hydroxyl Group (-OH): As a strong activating group, it enhances the electron density of the aromatic ring, particularly at the ortho and para positions, making the molecule more susceptible to electrophilic attack and facilitating oxidative addition in cross-coupling reactions.
-
Bromo Group (-Br): This group is deactivating due to its inductive electron-withdrawing effect but is ortho-, para- directing due to resonance. In cross-coupling reactions, the C-Br bond is the reactive site.
-
Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating. Its primary influence is likely steric, potentially hindering access to the adjacent hydroxyl group and the ortho position. The presence of a second hydroxyl group introduces the possibility of competitive reactions or the need for selective protection.[3]
In Suzuki-Miyaura coupling , the electronic activation by the hydroxyl group is expected to facilitate the oxidative addition of the C-Br bond to the palladium catalyst. However, steric hindrance from the ortho-hydroxymethyl group might temper this reactivity compared to less substituted bromophenols.
For the Williamson ether synthesis , the phenolic hydroxyl group is more acidic and thus more readily deprotonated to form the nucleophilic phenoxide than the benzylic hydroxyl. Therefore, selective O-alkylation at the phenolic position is anticipated under basic conditions.
The Buchwald-Hartwig amination is often sensitive to the presence of acidic protons. The two hydroxyl groups in this compound could potentially interfere with the catalytic cycle. Consequently, protection of one or both hydroxyl groups may be required to achieve high yields.
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. Optimization of these conditions will be necessary for this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add the brominated phenol (1.0 eq.), phenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100 °C) with vigorous stirring for the required time.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Williamson Ether Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the brominated phenol (1.0 eq.) in a suitable solvent (e.g., acetone or DMF).
-
Base Addition: Add a base (e.g., K₂CO₃, 2.0 eq.) and stir the mixture.
-
Alkylating Agent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) and heat the reaction mixture (e.g., to 60 °C).
-
Work-up and Purification: After the reaction is complete (monitored by TLC), filter the solid and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the brominated phenol (1.0 eq.), the amine (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.08 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction Execution: Seal the reaction vessel and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by column chromatography.
Mandatory Visualization
References
performance comparison of different phosphine ligands in Suzuki coupling with aryl bromides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of phosphine ligand is paramount to the success of these reactions, profoundly influencing yield, reaction rate, and substrate scope. This guide provides an objective comparison of the performance of various phosphine ligands in the Suzuki coupling of aryl bromides, supported by experimental data, to facilitate informed catalyst system selection.
Performance Comparison of Phosphine Ligands
The catalytic activity of palladium in Suzuki-Miyaura coupling is critically dependent on the steric and electronic properties of the ancillary phosphine ligand. Bulky, electron-rich ligands generally enhance the rates of both oxidative addition and reductive elimination, leading to higher catalytic efficiency, especially with challenging substrates. Below is a summary of the performance of several widely used phosphine ligands in the Suzuki coupling of aryl bromides.
| Ligand | Aryl Bromide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | Reference |
| SPhos | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Toluene | RT | 2 | 98 | 49 | [1] |
| SPhos | 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Toluene | RT | 2 | 97 | 48.5 | [1] |
| XPhos | 4-Bromobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (1) | 4 | K₃PO₄ | Toluene | 100 | 16 | 95 | 95 | [2] |
| RuPhos | 4-Bromoanisole | Phenylboronic acid | Pd-G3-RuPhos (1) | - | K₃PO₄ | Toluene/H₂O | 80 | 18 | 96 | 96 | |
| BrettPhos | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd-G3-BrettPhos (1) | - | K₃PO₄ | Toluene/H₂O | 80 | 18 | 94 | 94 | |
| PCy₃ | 3-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (1.5) | 3 | K₃PO₄ | Toluene | 80 | 4 | 97 | 65 | |
| P(t-Bu)₃ | 4-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | 4 | KF | THF | RT | 3 | 98 | 98 | [3] |
| cataCXium® A | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | 2 | K₃PO₄ | Dioxane/H₂O | 80 | 1 | 99 | 99 | |
| PPh₃ | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | 28 |
Note: The data presented is compiled from various sources and may involve different reaction conditions. Direct comparison of absolute values should be made with caution. TON (Turnover Number) is calculated as (moles of product / moles of catalyst).
Key Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed experimental protocols for a typical Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling using Pd(OAc)₂ and a Phosphine Ligand
This protocol is a general guideline and may require optimization for specific substrates and ligands.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 2 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and base.
-
The tube is then evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium precursor and the phosphine ligand.
-
Add the degassed solvent to the reaction mixture.
-
The reaction vessel is sealed and the mixture is stirred at the desired temperature (e.g., room temperature or heated) for the specified time.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process: Catalytic Cycle and Experimental Workflow
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Quantitative Analysis of 5-Bromo-2-(hydroxymethyl)phenol using qNMR: A Comparative Guide
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the purity and concentration of organic compounds, including pharmaceuticals and their intermediates.[1][2] Its key advantage lies in the direct proportionality between the NMR signal area and the number of nuclei responsible for that signal, allowing for accurate quantification without the need for a reference standard identical to the analyte.[3][4] This guide provides a detailed comparison of qNMR with other analytical techniques for the quantitative analysis of 5-Bromo-2-(hydroxymethyl)phenol, complete with experimental protocols and data presentation examples.
Comparison of Analytical Techniques
The choice of an analytical technique for quantitative analysis depends on various factors, including accuracy, precision, speed, and the availability of reference standards. The following table compares qNMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two commonly used chromatographic methods.
| Feature | qNMR | HPLC | GC |
| Principle | Signal intensity is directly proportional to the molar amount of the substance.[5] | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV, MS, etc. | Separation based on volatility and interaction with a stationary phase, with detection by FID, MS, etc. |
| Reference Standard | Does not require a standard of the analyte itself; a certified internal standard can be used for various analytes.[4] | Typically requires a specific, high-purity reference standard of the analyte to generate a calibration curve. | Requires a specific, high-purity reference standard of the analyte for calibration. |
| Speed | Rapid analysis, often 10-15 minutes per sample, as no calibration curve is needed. | Can be time-consuming due to the need for column equilibration, run time, and calibration curve generation. | Similar to HPLC, requires time for temperature programming and calibration. |
| Accuracy & Traceability | High accuracy and can be SI-traceable when using a certified reference material (CRM).[6][5] | Accuracy is dependent on the purity of the reference standard and the quality of the calibration curve. | Accuracy is dependent on the purity of the reference standard and the calibration. |
| Sample Preparation | Simple dissolution of accurately weighed analyte and internal standard in a deuterated solvent.[7] | Can involve more complex sample preparation, including filtration and dilution. | May require derivatization for non-volatile or thermally labile compounds. |
| Solvent Consumption | Uses small volumes (typically 0.6-0.7 mL) of deuterated solvents.[3] | Can consume significant volumes of mobile phase solvents. | Generally uses less solvent than HPLC. |
| Destructive/Non-destructive | Non-destructive, allowing for sample recovery.[8] | Destructive. | Destructive. |
Experimental Protocol: qNMR for this compound
A successful qNMR experiment relies on meticulous planning and execution, from sample preparation to data acquisition and processing.[2][5]
Materials and Reagents
-
Analyte: this compound
-
Internal Standard: A suitable certified reference material. For aromatic compounds like the analyte, potential internal standards include potassium hydrogen phthalate, dimethyl terephthalate, or Triphenylene-d12.[9][10] The choice depends on signal separation from the analyte's protons and solubility.[1]
-
Deuterated Solvent: A solvent in which both the analyte and internal standard are fully soluble, such as DMSO-d6, CDCl3, or CD3OD.[3][11][12]
-
Equipment: High-resolution NMR spectrometer, analytical balance, volumetric flasks, and NMR tubes.
Sample Preparation
Accurate weighing is critical for precise quantitative results.[6][7]
-
Weighing: Accurately weigh approximately 5-20 mg of this compound into a clean, dry vial and record the exact mass.[3]
-
Internal Standard Addition: Accurately weigh an appropriate amount of the chosen internal standard into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.[3] Record the exact mass.
-
Dissolution: Add a sufficient volume (typically 0.6-0.7 mL for a 5 mm NMR tube) of the selected deuterated solvent to the vial.[3]
-
Homogenization: Ensure complete dissolution by vortexing or gentle sonication. A clear, homogeneous solution is essential.[3]
-
Transfer: Carefully transfer the solution to a clean, dry NMR tube.[3]
NMR Data Acquisition
The NMR acquisition parameters must be optimized for quantitative accuracy.[1]
-
T1 Relaxation Time: It is crucial to ensure full relaxation of all signals between pulses.[1] This is achieved by setting the relaxation delay (D1) to at least five times the longest T1 relaxation time of any signal of interest (both analyte and internal standard).[1] An inversion recovery experiment can be performed to determine the T1 values.[1][9]
-
Pulse Angle: Use a 90° pulse angle for maximum signal intensity.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N). For integration errors of less than 1%, a S/N of at least 250:1 is recommended.[1]
-
Spectral Width: Ensure the spectral width encompasses all signals of interest from both the analyte and the internal standard.
Data Processing and Purity Calculation
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. A flat baseline is essential for accurate integration.[1]
-
Integration: Integrate a well-resolved signal for the analyte and a signal for the internal standard. Ensure that the chosen signals do not overlap with any other signals.[1][4] For this compound, the aromatic protons or the methylene protons of the hydroxymethyl group could be used for integration.
-
Calculation: The purity of the analyte can be calculated using the following equation[3][1]:
Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS (%)
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
Data Presentation
The results of the qNMR analysis should be presented in a clear and organized manner.
Table 2: qNMR Data for Purity Determination of this compound
| Parameter | Analyte (this compound) | Internal Standard (Dimethyl Terephthalate) |
| Mass (m) | 10.15 mg | 9.55 mg |
| Molecular Weight (MW) | 203.04 g/mol | 194.19 g/mol |
| Purity (P) | To be determined | 99.9% |
| Selected Signal (Protons, N) | Aromatic CH (1H) | Methyl CH3 (6H) |
| Integral Value (I) | 1.00 | 2.35 |
| Calculated Purity | 98.7% | - |
Visualizations
The following diagrams illustrate the experimental workflow for qNMR analysis and a logical comparison with other techniques.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. emerypharma.com [emerypharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. bipm.org [bipm.org]
comparing the efficacy of different purification methods for brominated organic compounds
For researchers, scientists, and drug development professionals, the purity of synthesized brominated organic compounds is paramount for reliable downstream applications. This guide provides an objective comparison of three common purification techniques: flash chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization. The performance of each method is evaluated based on purity, yield, and processing time, supported by experimental data to aid in the selection of the most suitable technique for your specific needs.
The choice of purification method is a critical step in the synthesis of brominated organic compounds, directly impacting the quality and quantity of the final product. Factors such as the polarity of the compound, the nature of the impurities, and the desired scale of purification dictate the optimal approach. This guide delves into the principles and practical applications of flash chromatography, preparative HPLC, and crystallization, offering a comparative analysis to streamline the purification workflow.
Performance Comparison
The efficacy of each purification method can be assessed by three key metrics: the purity of the isolated compound, the overall yield, and the time required for the purification process. The following table summarizes representative data for the purification of various brominated organic compounds using the three techniques.
| Compound Class | Purification Method | Purity (%) | Yield (%) | Processing Time (per sample) |
| Brominated Chalcones | Recrystallization | >98% | 58-89% | Hours to days |
| Flash Chromatography | 95-98% (typical)[1] | Variable | 30-60 minutes | |
| Preparative HPLC | >99% (typical) | High | Hours | |
| Brominated Anilines | Flash Chromatography | High (not specified) | Good (not specified) | ~1-2 hours |
| Recrystallization | High | Good | Hours to days | |
| Brominated Benzoic Acids | Recrystallization | High | Good | Hours to days |
| Brominated Heterocycles | Preparative HPLC | >95% | High | Hours |
| General Brominated Intermediates | Flash Chromatography | 97-99%[2] | 95-97%[2] | ~1-2 hours |
Methodologies and Protocols
Flash Chromatography
Flash chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to force the solvent through the stationary phase, typically silica gel. This technique is well-suited for the routine purification of moderately polar to nonpolar brominated compounds on a milligram to gram scale.
Experimental Protocol: Purification of a Brominated Aniline Derivative
-
Stationary Phase Preparation: A glass column is dry-packed with silica gel.
-
Mobile Phase Selection: A suitable mobile phase is determined by thin-layer chromatography (TLC) analysis. A common starting point is a mixture of hexane and ethyl acetate.
-
Sample Loading: The crude brominated aniline is dissolved in a minimal amount of the mobile phase or a stronger solvent and loaded onto the top of the silica gel column.
-
Elution: The mobile phase is passed through the column under positive pressure.
-
Fraction Collection: Eluted fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified brominated aniline.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique that employs high pressure to pump the mobile phase through a column packed with a stationary phase of small particle size. It is ideal for purifying complex mixtures or achieving very high purity levels of brominated compounds, particularly for pharmaceutical applications.[3]
Experimental Protocol: Purification of a Brominated Heterocyclic Compound
-
System and Column: A preparative HPLC system equipped with a suitable column (e.g., C18) is used.
-
Mobile Phase: A gradient of two or more solvents, such as water and acetonitrile, often with an additive like trifluoroacetic acid (TFA), is typically employed.
-
Sample Preparation: The crude brominated heterocycle is dissolved in a suitable solvent, filtered, and injected into the HPLC system.
-
Method Development: An analytical scale method is first developed to determine the optimal separation conditions, which are then scaled up for preparative purification.[4]
-
Fraction Collection: The eluent is monitored by a detector (e.g., UV), and fractions corresponding to the peak of the target compound are collected.
-
Post-Purification: The collected fractions are combined, and the solvent is removed to obtain the highly purified product.
Crystallization
Crystallization is a technique used to purify solid organic compounds based on differences in their solubility in a particular solvent at different temperatures.[5] It is a cost-effective and scalable method, particularly suitable for crystalline brominated compounds with good thermal stability.
Experimental Protocol: Recrystallization of a Brominated Chalcone [6]
-
Solvent Selection: A solvent is chosen in which the brominated chalcone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a suitable choice for chalcones.[6]
-
Dissolution: The crude brominated chalcone is dissolved in a minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Crystal Isolation: The formed crystals are collected by vacuum filtration.
-
Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering impurities and then dried to a constant weight.
Visualization of Purification Workflows
To better illustrate the logical flow of these purification processes, the following diagrams are provided.
References
- 1. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 4. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-(hydroxymethyl)phenol: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 5-Bromo-2-(hydroxymethyl)phenol are paramount for laboratory safety and environmental responsibility. Adherence to established protocols mitigates risks and ensures regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure and prevent potential health hazards.
Recommended Personal Protective Equipment:
-
Hand Protection: Wear protective gloves.
-
Eye Protection: Use safety glasses or chemical safety goggles.[1][2]
-
Skin and Body Protection: Wear a lab coat or suitable protective clothing.[1]
-
Respiratory Protection: If working in an area with insufficient ventilation or where dust may be generated, wear suitable respiratory equipment.[1][3]
Always work in a well-ventilated area.[2][4] Do not eat, drink, or smoke when using this product, and always wash your hands after handling.[1][4]
Spill Management
In the event of a spill, prompt and safe cleanup is crucial to prevent contamination and exposure.
Spill Cleanup Protocol:
-
Ventilate: Ensure the spillage area is well-ventilated.[3][5]
-
Containment: Prevent the spill from spreading. Do not let the chemical enter drains.[5][6]
-
Cleanup: For solid spills, carefully sweep or shovel the material into a suitable, dry, and covered container for disposal, avoiding dust generation.[2][3]
-
Disposal: Dispose of the collected material and any contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.[2][6]
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be conducted in accordance with official national and local regulations. It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]
1. Waste Identification and Classification:
-
Characterize the waste material. This compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed, inhaled, or comes into contact with skin.[7]
-
This chemical waste is considered hazardous.
2. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a designated, compatible, and properly labeled hazardous waste container.[5][8]
-
The container must be sturdy, leak-proof, and kept closed except when adding waste.[8]
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong bases and strong oxidizing agents.[1][8]
3. Treatment and Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[6][8]
-
The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
-
Arrange for a pickup of the hazardous waste by a licensed contractor or your institution's EHS department.[5][8]
4. Empty Container Disposal:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[8]
-
After proper rinsing, the container can be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, depending on local regulations.[6]
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Hazard Codes | H302, H312, H332 | [7] |
| GHS Precautionary Codes | P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P363, P501 | [7] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | 170434-11-4 [sigmaaldrich.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for 5-Bromo-2-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of 5-Bromo-2-(hydroxymethyl)phenol. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Immediate Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin and serious eye irritation.[1] Immediate precautions include working in a well-ventilated area, avoiding the creation of dust, and preventing contact with skin and eyes.[1]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn if there is a risk of splashing. | Protects against dust, splashes, and vapors which can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Viton, or Silver Shield®/4H® for extended contact). Nitrile gloves may be suitable for incidental splash protection but should be promptly replaced if contaminated. | Prevents skin contact, as the substance is harmful and can cause skin irritation.[2] |
| Body Protection | A flame-retardant lab coat, fully buttoned, worn over long-sleeved clothing and long pants. Closed-toe shoes are required. | Protects against accidental skin exposure. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an organic vapor cartridge and particulate prefilters is required. | Prevents inhalation of harmful dust and vapors.[1][2] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its parent compound, phenol, for reference.
| Property | Value | Notes |
| Molecular Formula | C₇H₇BrO₂ | [3][4] |
| Molecular Weight | 203.03 g/mol | [3][4] |
| Physical State | Solid | |
| Boiling Point | 218.2°C at 760 mmHg | For 2-bromo-5-methyl-phenol, a structural isomer.[1] |
| Acute Oral Toxicity (LD50) | 317 mg/kg (Rat) | Data for Phenol.[5] Specific data for this compound is not available. |
| Acute Dermal Toxicity (LD50) | 630 mg/kg (Rabbit) | Data for Phenol.[5] Specific data for this compound is not available. |
| OSHA PEL (Permissible Exposure Limit) | TWA 5 ppm (19 mg/m³) [skin] | For Phenol.[2][6] No specific PEL for this compound has been established. |
| NIOSH REL (Recommended Exposure Limit) | TWA 5 ppm (19 mg/m³); C 15.6 ppm (60 mg/m³) [15-minute] [skin] | For Phenol.[2][6] No specific REL for this compound has been established. |
TWA: Time-Weighted Average; C: Ceiling Limit.
Step-by-Step Handling and Disposal Plan
This section provides a detailed workflow for the safe handling and disposal of this compound.
Pre-Handling Procedures
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is certified and functioning correctly.
-
Assemble Materials: Gather all necessary equipment, including PPE, spill containment materials, and labeled waste containers.
-
Designate Work Area: Clearly define the area where the chemical will be handled to prevent cross-contamination.
Handling Protocol
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize dust generation and inhalation exposure.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, acids, and metals.[5]
-
Solution Preparation: When dissolving the solid, slowly add it to the solvent to prevent splashing.
Spill Management
-
Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Method: The primary recommended disposal method is incineration at a licensed and approved hazardous waste facility.[1] Do not dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Workflow Diagrams
The following diagrams illustrate the key operational workflows for handling and disposing of this compound.
Caption: A flowchart illustrating the step-by-step process for safely handling this compound.
Caption: A decision-making flowchart for the proper disposal of waste contaminated with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
